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  • Product: 7-Fluoro-2-phenylquinoline-4-carboxylic acid
  • CAS: 132132-54-8

Core Science & Biosynthesis

Foundational

Structure, Synthesis, and Pharmacological Potential of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring treatments ranging from gout (Cinchophen) to modern immunomodulators and antivirals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring treatments ranging from gout (Cinchophen) to modern immunomodulators and antivirals (Brequinar)[1][2]. 7-Fluoro-2-phenylquinoline-4-carboxylic acid represents a critical evolutionary step in this lineage. By strategically introducing a fluorine atom at the C7 position of the quinoline core, researchers achieve a profound bioisosteric upgrade: it retains the potent target-binding characteristics of its predecessors while utilizing the high electronegativity and carbon-fluorine bond strength to block metabolic liabilities (such as CYP450-mediated epoxidation and hepatotoxicity)[1][2].

This technical guide deconstructs the physicochemical properties, the mechanistically optimized synthesis, and the biological pathways associated with this highly versatile compound.

Chemical Structure and Physicochemical Properties

The architecture of 7-fluoro-2-phenylquinoline-4-carboxylic acid is defined by three functional domains:

  • The C4-Carboxylic Acid: Essential for forming salt bridges and hydrogen bonds with target enzymes (e.g., Arg136 in DHODH)[1].

  • The C2-Phenyl Ring: A lipophilic moiety that anchors the molecule within hydrophobic binding pockets[1].

  • The C7-Fluorine Atom: An electron-withdrawing group that modulates the pKa of the quinoline nitrogen and provides steric shielding against oxidative metabolism.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 7-Fluoro-2-phenylquinoline-4-carboxylic acid
CAS Registry Number 132132-54-8
Molecular Formula C₁₆H₁₀FNO₂
Molecular Weight 267.25 g/mol
Appearance Yellow powder
Melting Point 245 °C[3]
Structural Class Halogenated Quinoline Derivative

Mechanistic Synthesis: The Aprotic Pfitzinger Annulation

The synthesis of 2-substituted quinoline-4-carboxylic acids is traditionally achieved via the Pfitzinger reaction , which condenses an isatin with a ketone in the presence of a strong aqueous or alcoholic base.

The Mechanistic Challenge

When applying standard Pfitzinger conditions to 6-fluoroisatin , the highly electron-deficient nature of the fluorinated aromatic ring makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If protic solvents (water, methanol, ethanol) are used, they act as nucleophiles, displacing the fluoride ion and yielding unwanted 7-alkoxy or 7-hydroxyquinoline impurities[3].

The Solution: Solvent-Driven Causality

To achieve selective annulation without halogen displacement, the reaction environment must be strictly aprotic. By replacing protic solvents with anhydrous Tetrahydrofuran (THF), the nucleophilicity of the system is suppressed, and the integrity of the carbon-fluorine bond is preserved[3].

G A 6-Fluoroisatin + Acetophenone B KOH / Protic Solvents (H2O, EtOH) A->B Standard Pfitzinger C KOH / Aprotic Solvent (THF) A->C Modified Pfitzinger D SNAr Impurities (F- Displacement) B->D Nucleophilic Attack E 7-Fluoro-2-phenylquinoline- 4-carboxylic acid C->E Selective Annulation

Workflow of the Modified Pfitzinger Reaction for Selective Annulation

Step-by-Step Protocol: Modified Pfitzinger Synthesis

This protocol is a self-validating system; the absence of SNAr impurities and the achievement of the 245 °C melting point validate the aprotic mechanism.

  • Reagent Preparation: Charge an oven-dried round-bottom flask with 6-fluoroisatin (1.0 equiv) and acetophenone (1.05 equiv) under an inert argon atmosphere.

  • Aprotic Solvation: Dissolve the reagents in anhydrous THF to achieve a concentration of ~0.2 M. Causality: Complete dissolution in an aprotic environment prevents localized nucleophilic attack.

  • Base Introduction: Add pulverized anhydrous potassium hydroxide (KOH) (3.0 equiv). Causality: KOH initiates the ring-opening of the isatin lactam, forming an intermediate reactive keto-acid that condenses with the enolized acetophenone[3].

  • Reflux & Cyclization: Heat the mixture to reflux (66 °C) for 12–16 hours. Monitor via TLC (DCM/MeOH) until the 6-fluoroisatin is fully consumed.

  • Quenching & Acidification: Cool the mixture to room temperature. Dilute carefully with distilled water, then acidify the aqueous layer with 1M HCl to pH 3–4. Causality: Acidification protonates the soluble potassium carboxylate salt, driving the precipitation of the highly insoluble free quinoline-4-carboxylic acid.

  • Isolation & Validation: Filter the yellow precipitate under vacuum, wash with cold water, and dry in vacuo. The expected yield is approximately 67%, yielding a yellow powder with a melting point of 245 °C[3].

Biological Activity and Pharmacological Mechanisms

Quinoline-4-carboxylic acids are renowned for their ability to inhibit Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis[1].

Mechanism of Action: DHODH Inhibition

Cancer cells and rapidly replicating viruses rely heavily on the de novo pyrimidine pathway rather than salvage pathways. 7-Fluoro-2-phenylquinoline-4-carboxylic acid mimics the structure of ubiquinone (Coenzyme Q10), the natural electron acceptor for DHODH.

  • The C4-carboxylic acid forms a critical electrostatic salt bridge with Arg136 in the DHODH binding pocket[1].

  • The C2-phenyl group deeply penetrates the hydrophobic ubiquinone tunnel[1].

  • The resulting inhibition depletes intracellular uridine and cytidine pools, triggering S-phase cell cycle arrest and apoptosis in malignant or infected cells[1].

G A Quinoline-4-carboxylic Acid (7-Fluoro Derivative) B Binds DHODH Ubiquinone Channel (Salt bridge via C4-COOH) A->B C Inhibits Dihydroorotate Oxidation B->C D De Novo Pyrimidine Depletion C->D E S-Phase Cell Cycle Arrest (Anticancer / Antiviral) D->E

Mechanism of Action: DHODH Inhibition by Quinoline-4-carboxylic Acids

Table 2: Comparative Pharmacological Profiling

To understand the evolutionary significance of the 7-fluoro substitution, we must compare it against its structural relatives: Cinchophen and Brequinar.

CompoundStructural DistinctionPrimary Target / ApplicationKnown Liabilities
Cinchophen 2-Phenylquinoline-4-carboxylic acid (No fluorine)Uricosuric agent (Gout), Anti-inflammatory[2]Severe hepatotoxicity due to oxidative metabolism[2].
Brequinar 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)Potent DHODH Inhibitor (Anticancer/Antiviral)[1]Narrow therapeutic index in early clinical trials.
7-Fluoro-Cinchophen 7-Fluoro-2-phenylquinoline-4-carboxylic acidDHODH Inhibition, Anti-inflammatoryFluorine blocks C7 oxidation , significantly reducing hepatotoxic potential while maintaining target affinity.

Conclusion

7-Fluoro-2-phenylquinoline-4-carboxylic acid is a highly engineered molecule that bridges the historical anti-inflammatory utility of Cinchophen with the targeted DHODH-inhibitory power of modern therapeutics like Brequinar. Its successful synthesis hinges entirely on understanding the causality of solvent-nucleophile interactions, requiring an aprotic Pfitzinger approach to protect the metabolically crucial carbon-fluorine bond. For drug development professionals, this compound serves as a foundational scaffold for developing next-generation antivirals, immunomodulators, and oncology drugs with optimized safety profiles.

References

  • Bondarenko, S. S., Fedorchenko, A. M., Druzhenko, T. V., Melnykov, K. P., Volovenko, Y. M., Volochnyuk, D. M., & Ryabukhin, S. V. "Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups." Synthesis, Thieme, 2024. URL:[Link]

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, National Institutes of Health (NIH), 2018. URL:[Link]

  • Wikipedia Contributors. "Cinchophen." Wikipedia, The Free Encyclopedia, 2023. URL: [Link]

Sources

Exploratory

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of 7-Fluoro-2-phenylquinoline-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives. As a Senior Application Scientist, this document is structured to offer not just a review of existing data, but a cohesive narrative that elucidates the scientific rationale behind the investigation of these compounds, focusing on their primary roles as potent anticancer agents through the inhibition of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).

Introduction: The Therapeutic Promise of a Privileged Scaffold

The quinoline-4-carboxylic acid framework is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[1][2] The introduction of a 2-phenyl group and fluorine at the 7-position has given rise to a class of derivatives with significant therapeutic promise, particularly in oncology.[3] These modifications have been shown to enhance the interaction of these compounds with specific biological targets, leading to potent and, in some cases, selective inhibition of key cellular processes involved in cancer progression. This guide will delve into the two principal mechanisms of action that have been identified for this class of compounds: the disruption of pyrimidine biosynthesis via DHODH inhibition and the epigenetic modulation through HDAC inhibition.

Part 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) - A Metabolic Onslaught

A primary and extensively studied mechanism of action for 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[2]

The Central Role of DHODH in Cancer Proliferation

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is particularly vital for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors. By targeting DHODH, these compounds effectively starve cancer cells of the necessary building blocks for growth and division, leading to cell cycle arrest and apoptosis.[2]

Molecular Interactions and Structure-Activity Relationship (SAR)

A structure-guided approach has been instrumental in the development of potent quinoline-based DHODH inhibitors.[4] The 4-carboxylic acid group is a crucial pharmacophore, forming key electrostatic interactions, such as a salt bridge with arginine residues (e.g., R136) within the enzyme's active site.[4] The 2-phenyl ring and the fluorine substituent at the 7-position contribute to the lipophilicity and binding affinity of the compounds within the hydrophobic pocket of the enzyme.[5] Strategic modifications to these regions have led to the discovery of highly potent analogues.[4]

Signaling Pathway: DHODH Inhibition

DHODH_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitor cluster_Pathway De Novo Pyrimidine Biosynthesis DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Inhibitor 7-Fluoro-2-phenylquinoline -4-carboxylic acid derivative Inhibitor->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Inhibition of DHODH by 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

Quantitative Data: Potency of DHODH Inhibitors
Compound ID2-SubstituentDHODH IC₅₀ (nM)Reference
41 Substituted pyridine9.71 ± 1.4[4]
43 Substituted pyridine26.2 ± 1.8[4]
46 1,7-naphthyridine28.3 ± 3.3[4]
Experimental Protocols

This assay quantifies the inhibitory effect of the compounds on DHODH activity by monitoring the reduction of a chromogenic indicator.[6][7]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (cofactor)

  • 2,6-dichloroindophenol (DCIP; indicator)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHODH enzyme, coenzyme Q10, DCIP, and the test compound dilutions.

  • Pre-incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.[6][8][9]

  • Initiate the reaction by adding the substrate, dihydroorotate, to all wells.

  • Immediately measure the decrease in absorbance at 600-650 nm kinetically over a period of 10-20 minutes.[6][8]

  • Calculate the rate of DCIP reduction for each concentration of the test compound.

  • Determine the percent inhibition relative to a control (without inhibitor) and plot a dose-response curve to calculate the IC₅₀ value.

This colorimetric assay assesses the impact of the compounds on cell viability and proliferation.[10]

Materials:

  • Cancer cell lines (e.g., HCT-116 colon cancer, MIA PaCa-2 pancreatic cancer)[4]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

Part 2: Histone Deacetylase (HDAC) Inhibition - An Epigenetic Intervention

A second, significant mechanism of action for 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of Histone Deacetylases (HDACs).[10][11]

HDACs as Therapeutic Targets in Cancer

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[11] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[11] HDAC inhibitors can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.[11][12]

Molecular Design and Selectivity

The design of these derivatives as HDAC inhibitors follows the classic pharmacophore model, consisting of a zinc-binding group (ZBG), a linker, and a cap group.[5][11] In this context, the 2-phenylquinoline-4-carboxylic acid moiety serves as the cap group, which interacts with the hydrophobic region at the entrance of the HDAC active site.[10][11] By modifying the linker and the ZBG (e.g., hydroxamic acid or hydrazide), it is possible to achieve selectivity for specific HDAC isoforms, such as HDAC3.[11]

Signaling Pathway: HDAC Inhibition

HDAC_Inhibition cluster_Nucleus Cell Nucleus cluster_Inhibitor cluster_Gene_Expression Gene Expression Histone Histone Proteins Acetylated_Histone Acetylated Histones (Open Chromatin) HDAC HDAC Acetylated_Histone->HDAC Tumor_Suppressor Tumor Suppressor Gene Expression Acetylated_Histone->Tumor_Suppressor Activation Deacetylated_Histone Deacetylated Histones (Condensed Chromatin) Deacetylated_Histone->Tumor_Suppressor Repression HDAC->Deacetylated_Histone Deacetylation Inhibitor 7-Fluoro-2-phenylquinoline -4-carboxylic acid derivative Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: HDAC inhibition by 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives leads to tumor suppressor gene expression.

Quantitative Data: Potency and Selectivity of HDAC Inhibitors
Compound IDZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28 Hydroxamic acid24.452.16[10][11]
D29 Hydrazide>50-[11]
Experimental Protocols

This fluorometric assay measures the ability of the compounds to inhibit HDAC activity.[2][13]

Materials:

  • Purified HDAC isoforms (e.g., HDAC1, 2, 3, 6) or nuclear extracts

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer

  • Developer solution (containing a protease like trypsin)

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well black plate, incubate the HDAC enzyme with the test compounds for a defined period.

  • Add the fluorogenic HDAC substrate to initiate the enzymatic reaction and incubate at 37°C.[14]

  • Stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[14]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[2]

  • Calculate the percent inhibition and determine the IC₅₀ values.

This technique is used to determine the effect of the compounds on cell cycle progression.[4][15]

Materials:

  • Cancer cell line (e.g., K562)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[15]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16]

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired duration.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[11][16]

  • Analyze the stained cells by flow cytometry, detecting the fluorescence of Annexin V (indicating phosphatidylserine exposure in early apoptosis) and PI (indicating loss of membrane integrity in late apoptosis/necrosis).

General Experimental Workflow

Experimental_Workflow cluster_Screening Initial Screening cluster_Mechanism Mechanism of Action Studies Compound Synthesized 7-Fluoro-2-phenylquinoline -4-carboxylic acid derivatives Enzyme_Assay Enzymatic Inhibition Assays (DHODH & HDAC) Compound->Enzyme_Assay MTT_Assay Cellular Proliferation Assay (MTT) Compound->MTT_Assay Lead_Identification Lead Compound Identification Enzyme_Assay->Lead_Identification MTT_Assay->Lead_Identification Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Identification->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Lead_Identification->Apoptosis Mechanism_Elucidation Mechanism Elucidation Cell_Cycle->Mechanism_Elucidation Apoptosis->Mechanism_Elucidation

Caption: A typical workflow for the evaluation of 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives.

Conclusion and Future Directions

The 7-Fluoro-2-phenylquinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. The dual mechanisms of DHODH and HDAC inhibition highlight the versatility of this chemical class. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation inhibitors with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models of cancer. Furthermore, investigating potential synergistic effects with other anticancer therapies could unlock the full therapeutic potential of this promising class of molecules.

References

  • Hui, L., Zhang, Y., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4517-4533. [Link]

  • Hui, L., Zhang, Y., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2021). HDAC Inhibition Assays. Retrieved from [Link]

  • Banks, G. C., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology, 1747, 127-142. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of fluoroquinolones as anticancer agents. Retrieved from [Link]

  • Zhang, H., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 344. [Link]

  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3741. [Link]

  • Hui, L., Zhang, Y., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Bio-protocol. (2016). in vitro DHODH activity assay. Retrieved from [Link]

  • Nakano, H., et al. (2021). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 11(1), 1-13. [Link]

  • Nakano, H., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269-2278. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Biological Targets of 7-Fluoro-2-phenylquinoline-4-carboxylic acid

This document provides a comprehensive analysis of the likely biological targets of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. While direct experimental evidence for this specific molecule is not yet prevalent in peer...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive analysis of the likely biological targets of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. While direct experimental evidence for this specific molecule is not yet prevalent in peer-reviewed literature[1], a robust body of research on the broader class of quinoline-4-carboxylic acids and its structurally similar analogs allows for the formulation of strong, evidence-based hypotheses regarding its mechanism of action.[2] This guide synthesizes available data to propose the most probable enzymatic targets, details their associated pathways, and provides actionable experimental protocols for target validation and characterization.

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the 2-phenylquinoline-4-carboxylic acid core, particularly with fluorine atoms, is a common strategy to enhance metabolic stability and binding affinity.[4] Based on extensive research into this chemical class, two primary targets in the context of oncology emerge as the most probable: Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylase 3 (HDAC3).

Part 1: Primary Putative Target: Dihydroorotate Dehydrogenase (DHODH)

A principal mechanism by which quinoline-4-carboxylic acids exert their anticancer effects is through the inhibition of Dihydroorotate Dehydrogenase (DHODH).[2] This enzyme is a critical bottleneck in the de novo pyrimidine biosynthesis pathway, which is indispensable for the synthesis of DNA and RNA.[5]

Mechanism of Action: DHODH Inhibition

DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of essential pyrimidine nucleotides like UMP, which is a precursor for all other pyrimidines.[5][6] Cancer cells, characterized by their high proliferation rates, have a heightened dependency on this pathway to fuel the constant demand for nucleotide synthesis.[6] By inhibiting DHODH, 7-Fluoro-2-phenylquinoline-4-carboxylic acid likely depletes the intracellular pyrimidine pool. This starvation leads to S-phase cell cycle arrest and the subsequent induction of apoptosis in rapidly dividing cancer cells.[5] The carboxylic acid moiety is crucial for this activity, often forming a key salt bridge interaction with arginine residues (e.g., R136) in the enzyme's binding pocket.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition DHO Dihydroorotate Orotate Orotate DHO->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor 7-Fluoro-2-phenyl- quinoline-4-carboxylic acid Inhibitor->DHO Inhibits DHODH

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Quantitative Data: Activity of Analogs Against DHODH

The following table summarizes the inhibitory activity of selected quinoline-4-carboxylic acid derivatives against DHODH, demonstrating the potency of this chemical class.

Compound/DerivativeTargetActivity (IC₅₀)Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3Potent Activity[2]
Quinoline-4-carboxylic acid-chalcone hybrid (4d)DHODH5.0 µM[2]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)DHODH6.8 µM[2]
6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390)Antitumor>90% growth inhibition[7]
Experimental Protocol: DHODH Enzymatic Inhibition Assay

This protocol details a colorimetric method to determine the in vitro inhibitory potency of a test compound against recombinant human DHODH (hDHODH). The assay measures the enzyme-catalyzed reduction of 2,6-dichloroindophenol (DCIP), a terminal electron acceptor.[6][8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[5][9]

  • Recombinant hDHODH: Dilute to a working concentration (e.g., 15 nM) in Assay Buffer.[8]

  • Substrate (DHO): Prepare a stock solution of Dihydroorotic acid (e.g., 500 µM final concentration).[8]

  • Cofactor (CoQ0): Prepare a stock solution of Coenzyme Q0 (e.g., 100 µM final concentration).[8]

  • Indicator (DCIP): Prepare a stock solution of 2,6-dichloroindophenol (e.g., 120 µM final concentration).[8]

  • Test Compound: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

2. Assay Procedure (96-well plate format):

  • To each well, add 50 µL of Assay Buffer containing hDHODH enzyme, DCIP, CoQ0, and the desired concentration of the test compound.

  • Include controls: "No Inhibitor" (DMSO vehicle) and "Blank" (Assay Buffer, no enzyme).

  • Pre-incubate the plate at room temperature (25°C) for 10-30 minutes to allow for inhibitor binding to the enzyme.[8][9]

  • Initiate the reaction by adding 50 µL of the DHO substrate solution to all wells.

  • Immediately place the plate in a microplate reader.

  • Measure the decrease in absorbance at 600 nm kinetically over 10-20 minutes, taking readings every 60 seconds.[6][8]

3. Data Analysis:

  • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve (milli-OD/min).

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Vmax_inhibitor - Vmax_blank) / (Vmax_no_inhibitor - Vmax_blank))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 2: Secondary Putative Target: Histone Deacetylase 3 (HDAC3)

Research into 2-phenylquinoline-4-carboxylic acid derivatives has also identified them as novel inhibitors of Histone Deacetylases (HDACs), with notable selectivity for the HDAC3 isoform.[10] HDACs are a class of enzymes crucial for epigenetic regulation.[10]

Mechanism of Action: HDAC Inhibition

HDACs remove acetyl groups from lysine residues on histone proteins, leading to more compact chromatin and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[10] HDAC inhibitors work by blocking the active site of these enzymes, preventing deacetylation. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[10] A derivative of 2-phenylquinoline-4-carboxylic acid, compound D28, was found to be a selective HDAC3 inhibitor that induces G2/M cell cycle arrest and apoptosis in leukemia cells.[10]

HDAC_Inhibition cluster_epigenetics Epigenetic Regulation HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Relaxed Chromatin) Gene Expression HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Condensed Chromatin) Gene Silencing Histone_D->Histone_A Acetylation Inhibitor 7-Fluoro-2-phenyl- quinoline-4-carboxylic acid Inhibitor->HDAC Inhibits

Caption: Mechanism of HDAC inhibition leading to gene expression.

Quantitative Data: Activity of Analogs Against HDACs
Compound/DerivativeTargetActivity (IC₅₀)Reference
Compound D28 (2-Phenylquinoline-4-carboxylic acid deriv.)HDAC324.45 µM[10]
Compound D29 (2-Phenylquinoline-4-carboxylic acid deriv.)HDAC3Significant selectivity[10]
Experimental Protocol: HDAC3 Fluorometric Inhibition Assay

This protocol outlines a common method for measuring HDAC3 inhibition using a fluorogenic substrate.[11]

1. Reagent Preparation:

  • HDAC3 Assay Buffer: Typically a HEPES or Tris-based buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.001% Tween-20, 0.2 mg/mL BSA).

  • HDAC3 Enzyme: Recombinant human HDAC3/NCoR2 complex. Dilute to working concentration (e.g., 1-2 nM) in Assay Buffer.[12]

  • HDAC3 Substrate: A fluorogenic substrate such as Boc-Lys(Ac)-AMC (e.g., 20 µM final concentration).[12]

  • Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated substrate, releasing the fluorescent AMC group.

  • Test Compound: Prepare a serial dilution series in Assay Buffer from a 10 mM DMSO stock.

  • Control Inhibitor: Trichostatin A (TSA) is a potent, non-selective HDAC inhibitor used as a positive control.[11]

2. Assay Procedure (96-well black plate format):

  • Add 25 µL of the test compound dilutions or controls (DMSO for "No Inhibitor", TSA for "Positive Control") to the wells.

  • Add 50 µL of the diluted HDAC3 enzyme solution to all wells except the "Blank" control. Add 50 µL Assay Buffer to the blank wells.

  • Mix gently and incubate for 10-30 minutes at 37°C.[12]

  • Initiate the reaction by adding 25 µL of the HDAC3 substrate solution to all wells.

  • Mix and incubate for 60 minutes at 37°C.

  • Stop the reaction and develop the signal by adding 10 µL of Developer solution to each well.

  • Incubate for 15-20 minutes at room temperature.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[11]

3. Data Analysis:

  • Subtract the average fluorescence of the "Blank" wells from all other readings.

  • Calculate the percent inhibition relative to the "No Inhibitor" control.

  • Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration and fitting to a dose-response curve.

Part 3: Experimental Workflow for Target Validation

A logical progression of experiments is crucial to move from a putative target to a validated mechanism of action. This involves confirming enzymatic inhibition and then linking that inhibition to a cellular phenotype, such as cytotoxicity.

Caption: A logical workflow for drug target validation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, K562 leukemia).

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • 96-well flat-bottom sterile microplates.

  • MTT solution (5 mg/mL in sterile PBS).[13]

  • Solubilization solution (e.g., DMSO or 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol).[13][15]

2. Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.5% DMSO).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[13][15]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

3. Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

While the definitive biological target of 7-Fluoro-2-phenylquinoline-4-carboxylic acid requires direct experimental confirmation, the extensive body of literature on its structural analogs provides a strong, rational basis for prioritizing target discovery efforts. The recurring identification of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylase 3 (HDAC3) as targets for the 2-phenylquinoline-4-carboxylic acid scaffold marks them as the most probable candidates. The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to ascertain the precise mechanism of action for this compound, contributing to the broader development of quinoline-based therapeutics.

References

  • Cell sensitivity assays: the MTT assay. (2011). PubMed. [Link]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. (2019). Haematologica. [Link]

  • In-Vitro Cytotoxicity Study (MTT Assay). (2018). Bio-protocol. [Link]

  • in vitro DHODH activity assay. (2016). Bio-protocol. [Link]

  • HDAC Inhibition Assays. (2021). Bio-protocol. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2021). PMC. [Link]

  • HDAC3 Immunoprecipitation (IP) & Activity Assay Kit. BioVision. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). PMC. [Link]

  • 7-fluoro-2-phenylquinoline-4-carboxylic acid (C16H10FNO2). PubChemLite. [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1985). PubMed. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). MDPI. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2024). Frontiers. [Link]

Sources

Exploratory

An In-depth Technical Guide to 7-Fluoro-2-phenylquinoline-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Fluorinated Quinoline Scaffold The quinoline ring is a privileged heterocyclic motif that forms the core of numerous n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Within this class, 2-phenylquinoline-4-carboxylic acids have emerged as a particularly promising scaffold in medicinal chemistry. The introduction of a fluorine atom to this structure, as in 7-Fluoro-2-phenylquinoline-4-carboxylic acid, can significantly modulate the compound's physicochemical properties and biological activity. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of 7-Fluoro-2-phenylquinoline-4-carboxylic acid and its analogs, offering valuable insights for researchers in drug discovery and development.

Physicochemical and Molecular Data

While extensive experimental data for 7-Fluoro-2-phenylquinoline-4-carboxylic acid is not widely published, the available information, including data for its stable tautomer, 7-fluoro-2-phenylquinolin-4(1H)-one, is summarized below. It is important to note that quinoline-4-carboxylic acids can exist in equilibrium with their quinolin-4-one tautomeric forms.

PropertyValueSource
Molecular Formula C16H10FNO2[2]
Molecular Weight 267.25 g/mol
Monoisotopic Mass 267.06955 Da[2]
IUPAC Name 7-fluoro-2-phenylquinoline-4-carboxylic acid
InChIKey MUTUDFZNRULRAE-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O[2]
Predicted XlogP 3.5[2]
Appearance Yellow solid (for the quinolin-4-one tautomer)[3]
Melting Point 260-262 °C (for the quinolin-4-one tautomer)[3]

Spectroscopic Data (Representative)

Detailed spectroscopic data for the 7-fluoro isomer is limited. However, data for the closely related tautomer, 7-fluoro-2-phenylquinolin-4(1H)-one, provides valuable structural information.[3]

  • ¹H NMR (400 MHz, DMSO-d6) of 7-fluoro-2-phenylquinolin-4(1H)-one: δ 11.78 (s, 1H), 8.15 (dd, J = 8.9, 6.5 Hz, 1H), 7.82 (dd, J = 6.6, 2.9 Hz, 2H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H).[3]

Synthesis of the 2-Phenylquinoline-4-carboxylic Acid Scaffold

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is most commonly achieved through the Pfitzinger reaction or the Doebner reaction .

The Pfitzinger Reaction: A Classic Approach

The Pfitzinger reaction provides a robust method for synthesizing substituted quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a strong base.

Pfitzinger_Reaction Isatin Isatin Derivative Keto_acid Keto-acid Intermediate Isatin->Keto_acid + Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound (e.g., Acetophenone) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger Reaction.

Experimental Protocol: General Procedure for the Pfitzinger Reaction [4]

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (2.5-3 equivalents) in a 20-33% aqueous ethanol solution.

  • Addition of Isatin: Add the appropriately substituted isatin (e.g., 5-fluoro-isatin to target the 7-fluoro position in the final product) (1 equivalent) to the basic solution.

  • Addition of Carbonyl Compound: Slowly add the carbonyl compound (e.g., acetophenone for a 2-phenyl substituent) (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at reflux (approximately 80-90 °C) for 8-36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Purification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted carbonyl compound. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the quinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction offers an alternative route, typically involving the reaction of an aniline, an aldehyde, and pyruvic acid.[5]

Therapeutic Applications and Mechanisms of Action

The 7-Fluoro-2-phenylquinoline-4-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology and infectious diseases.

Histone Deacetylase (HDAC) Inhibition in Cancer Therapy

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[4][6] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. By inhibiting HDACs, these compounds can restore normal gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[6] Some derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3, which is a promising strategy for developing targeted cancer therapies with improved safety profiles.[4]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Quinoline-4-carboxylic acids have demonstrated potent anticancer activity through the inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.

DHODH_Inhibition cluster_0 De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibitor 7-Fluoro-2-phenylquinoline -4-carboxylic Acid Inhibitor->DHODH Inhibits

Caption: Inhibition of DHODH by Quinoline-4-carboxylic Acids.

Antibacterial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents. The primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[1] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these vital cellular processes and ultimately bacterial cell death. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria.[5]

Table of Biological Activity for Representative 2-Phenylquinoline-4-carboxylic Acid Derivatives

Compound TypeTargetActivityCell Line/OrganismSource
Hydroxamic acid derivativeHDAC3IC50 = 24.45 µMEnzyme assay[4]
Amine-substituted derivativeAntibacterialMIC = 64 µg/mLStaphylococcus aureus[5]
Amine-substituted derivativeAntibacterialMIC = 128 µg/mLEscherichia coli[5]
Unsubstituted analogDHODHIC50 = 0.250 µMEnzyme assay

Conclusion

7-Fluoro-2-phenylquinoline-4-carboxylic acid represents a valuable molecular scaffold for the development of novel therapeutic agents. Its synthesis via established methods like the Pfitzinger reaction allows for diverse structural modifications, enabling the fine-tuning of its biological properties. The demonstrated efficacy of its analogs as inhibitors of key enzymes such as HDACs and DHODH, as well as their antibacterial potential, underscores the importance of this compound class in modern drug discovery. Further research into the structure-activity relationships of 7-fluoro-substituted derivatives will undoubtedly lead to the development of more potent and selective drug candidates.

References

  • Supporting Information for a scientific article.
  • 1398742-56-7 | 7-Fluoro-2-phenylquinoline. [Link]

  • 7-fluoro-2-phenylquinoline-4-carboxylic acid (C16H10FNO2) - PubChemLite. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents - Scirp.org. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. [Link]

  • 7-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 621870 - PubChem. [Link]

  • Fluorene-4-carboxylic acid - NIST WebBook. [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Profiling of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide for Early-Stage De-risking

Executive Summary & Scientific Rationale As a Senior Application Scientist overseeing preclinical drug development, I approach the evaluation of novel chemical scaffolds not as a regulatory checklist, but as a mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist overseeing preclinical drug development, I approach the evaluation of novel chemical scaffolds not as a regulatory checklist, but as a mechanistic puzzle. The compound 7-Fluoro-2-phenylquinoline-4-carboxylic acid (7-F-2-PQA) represents a highly privileged structural motif. Derivatives of 2-aryl-quinoline-4-carboxylic acids have demonstrated potent antileishmanial, antibacterial, and antineoplastic activities[1].

However, the integration of a fluorine atom at the C7 position and a lipophilic phenyl group at C2 introduces specific toxicological liabilities. In early-stage drug discovery, we must aggressively de-risk these liabilities in vitro before advancing to costly in vivo models. This whitepaper outlines the causality behind 7-F-2-PQA's potential toxicity and provides the self-validating experimental workflows required to quantify its safety profile.

Structural Liabilities: The Causality of Toxicity

To design an effective screening cascade, we must first understand why 7-F-2-PQA might be toxic. Its architecture dictates its biological interactions:

  • Phototoxicity (The C7-Fluoro Effect): Halogenation of the quinoline core, particularly fluorination at C7, alters the HOMO-LUMO energy gap of the molecule. Upon UV irradiation, these molecules can undergo photochemical degradation or act as potent photosensitizers, transferring energy to molecular oxygen to generate reactive oxygen species (ROS). Historical fluoroquinolones (e.g., sparfloxacin) were severely limited in the clinic by this exact phototoxic mechanism[2].

  • Cardiotoxicity (hERG Blockade): The lipophilic 2-phenyl substitution increases the molecule's affinity for the hydrophobic inner cavity of the human ether-a-go-go-related gene (hERG) potassium channel. Blockade of this IKr​ current delays cardiac repolarization, which is the primary mechanism for quinoline-induced QT prolongation and fatal arrhythmias[3][4].

  • Hepatotoxicity (Carboxylic Acid Metabolism): The C4-carboxylic acid moiety can undergo acyl glucuronidation or CoA thioesterification in hepatocytes. These reactive metabolites can covalently bind to mitochondrial proteins, leading to mitochondrial stress and idiosyncratic drug-induced liver injury (DILI)[4].

Mandatory In Vitro Toxicity Workflows

Every protocol described below is designed as a self-validating system , ensuring that assay performance is verified internally through specific controls before data on 7-F-2-PQA is accepted.

Protocol A: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Objective: Calculate the Photo-Irritation Factor (PIF) to predict in vivo phototoxicity[2].

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two identical 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a serial dilution of 7-F-2-PQA (ranging from 0.1 µM to 1000 µM) in Hank's Balanced Salt Solution (HBSS). Treat both plates.

    • Self-Validation Step: Include Sparfloxacin as a positive control. The assay is only valid if Sparfloxacin yields a PIF > 80[2].

  • Irradiation: Expose Plate 1 to 5 J/cm² UVA (simulated sunlight) for 50 minutes. Keep Plate 2 in the dark at room temperature.

  • Endpoint Measurement: Wash cells with PBS, then add Neutral Red dye (50 µg/mL) for 3 hours. Extract the incorporated dye using a 50% ethanol/1% acetic acid solution and measure absorbance at 540 nm.

  • Data Analysis: Calculate the IC50​ for both conditions. The Photo-Irritation Factor is calculated as: PIF=IC50​(−UV)/IC50​(+UV) . A PIF > 5 indicates probable phototoxicity.

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Direct electrophysiological quantification of K+ channel blockade to assess proarrhythmic risk[3].

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest and suspend cells in an extracellular recording solution.

  • Electrophysiology Setup: Deploy a planar automated patch-clamp system (e.g., QPatch). Establish a high-resistance (>1 GΩ) whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 7-F-2-PQA at escalating concentrations (1, 3, 10, 30, 100 µM).

    • Self-Validation Step: Perfuse the reference compound E-4031 (500 nM). The well is only valid if E-4031 achieves >90% tail current inhibition.

  • Analysis: Calculate the IC50​ of the tail current amplitude reduction. An IC50​<10 µM is a critical red flag requiring structural optimization of the C2-phenyl group.

Protocol C: HepG2 Cytotoxicity & Mitochondrial Health

Objective: Assess baseline hepatotoxicity and ATP depletion.

  • Cell Seeding: Seed HepG2 cells at 2×104 cells/well in a 96-well plate.

  • Treatment: Expose cells to 7-F-2-PQA (1 to 500 µM) for 48 hours. Include Chlorpromazine as a positive hepatotoxic control.

  • Multiplex Readout: Use a luminescent ATP detection assay (e.g., CellTiter-Glo) multiplexed with a fluorescent ROS indicator (DCFDA).

  • Analysis: Determine the CC50​ (Cytotoxic Concentration 50%). A CC50​<50 µM indicates poor tolerability.

Quantitative Data Thresholds

To facilitate rapid decision-making, all quantitative in vitro data for 7-F-2-PQA should be benchmarked against the following structured thresholds.

Toxicity ParameterAssay / Cell LinePrimary ReadoutAcceptable Threshold for 7-F-2-PQAHigh-Risk Flag
Phototoxicity Balb/c 3T3 FibroblastsPhoto-Irritation Factor (PIF)PIF < 2.0PIF > 5.0
Cardiotoxicity CHO-hERG CellsTail Current IC50​ (Patch-Clamp) IC50​ > 30 µM IC50​ < 10 µM
Hepatotoxicity HepG2 CellsCytotoxicity CC50​ (ATP Depletion) CC50​ > 100 µM CC50​ < 50 µM
Genotoxicity S. typhimurium (Ames)Revertant Colony CountNegative (with/without S9)>2-fold increase vs. vehicle

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the specific structural moieties of 7-F-2-PQA, their biological liabilities, and the corresponding in vitro assays used to evaluate them.

ToxicityWorkflow Compound 7-Fluoro-2-phenylquinoline- 4-carboxylic acid C7_Fluoro C7-Fluorine (Altered HOMO-LUMO) Compound->C7_Fluoro C2_Phenyl C2-Phenyl (High Lipophilicity) Compound->C2_Phenyl C4_Carboxyl C4-Carboxylic Acid (Metabolic Liability) Compound->C4_Carboxyl PhotoTox Phototoxicity (ROS Generation) C7_Fluoro->PhotoTox UV Irradiation CardioTox Cardiotoxicity (hERG Blockade) C2_Phenyl->CardioTox IKr Inhibition HepaTox Hepatotoxicity (Mitochondrial Stress) C4_Carboxyl->HepaTox Glucuronidation Assay1 3T3 NRU Assay (PIF > 5 = Toxic) PhotoTox->Assay1 Assay2 Patch-Clamp (IC50 < 10 µM = Toxic) CardioTox->Assay2 Assay3 HepG2 Cytotoxicity (ATP Depletion) HepaTox->Assay3

Mechanistic pathways linking 7-F-2-PQA structural liabilities to in vitro toxicity assays.

References

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers URL: [Link]

  • Title: Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria Source: St George's, University of London (SGUL) URL: [Link]

  • Title: Cardiac-related safety of levofloxacin Source: Oxford University Press (OUP) URL: [Link]

  • Title: Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of Fluorinated Phenylquinoline Carboxylic Acids

Introduction The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] When combined with a phenyl group and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] When combined with a phenyl group and a carboxylic acid moiety, and strategically substituted with fluorine atoms, the resulting fluorinated phenylquinoline carboxylic acids represent a class of molecules with significant therapeutic potential. These compounds are being investigated for a range of applications, including as antibacterial agents, anticancer therapeutics, and enzyme inhibitors.[2][3][4] A notable area of interest is their activity as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system (CNS).[5][6]

Understanding the pharmacokinetics—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to the successful development of these compounds into safe and effective drugs. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, influencing its metabolic stability, lipophilicity, and target binding affinity.[1][7] This guide provides a detailed examination of the pharmacokinetic profile of fluorinated phenylquinoline carboxylic acids, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Influence on Pharmacokinetics

The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged in drug design to enhance pharmacokinetic characteristics.[8] In the context of the phenylquinoline carboxylic acid scaffold, fluorination can have several profound effects:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block common sites of metabolism, prolonging the drug's half-life.[8]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier—a critical feature for CNS-targeted drugs.[1][9] However, the overall effect on lipophilicity is complex and depends on the number and position of fluorine atoms.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group. This change in pKa can influence the compound's solubility, absorption, and interaction with biological targets.[10]

  • Conformational Effects: Fluorine substitution can alter the preferred conformation of the molecule, which may lead to improved binding affinity and selectivity for its target protein.[11]

These fluorine-induced modifications collectively shape the ADME profile of the compound, dictating its journey from administration to elimination.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. The bioavailability of fluorinated phenylquinoline carboxylic acids is governed by their solubility and permeability. Increased lipophilicity due to fluorination can improve membrane permeability, but this must be balanced with sufficient aqueous solubility for dissolution.[9]

Distribution

Following absorption, a drug distributes throughout the body. For compounds targeting the CNS, such as AMPA receptor modulators, the ability to cross the blood-brain barrier is essential. The increased lipophilicity imparted by fluorine can facilitate CNS penetration.[10] However, these compounds often exhibit high plasma protein binding, which can limit the amount of free drug available to cross membranes and exert its therapeutic effect.

Metabolism

The metabolism of carboxylic acid-containing drugs is a critical area of study due to the potential for forming reactive metabolites.[12] The primary metabolic pathways for phenylquinoline carboxylic acids involve both Phase I and Phase II reactions.

Phase I Metabolism: This typically involves oxidation, such as hydroxylation of the aromatic rings, catalyzed by CYP enzymes. As mentioned, strategic fluorination can block these metabolic "hotspots."[8]

Phase II Metabolism: The dominant Phase II pathway for carboxylic acids is glucuronidation, where UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxyl group, forming an acyl glucuronide .[13] This process increases the water solubility of the compound, facilitating its excretion.

However, acyl glucuronides are a class of metabolites that require careful safety assessment.[14] They are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) and form covalent adducts with proteins.[12][15] This reactivity has been linked to idiosyncratic drug toxicity for some carboxylic acid-containing drugs.[14][15] Therefore, understanding the extent of acyl glucuronide formation and its stability is a crucial step in the safety evaluation of this chemical class.[13]

Caption: Generalized metabolic pathway for fluorinated phenylquinoline carboxylic acids.

Excretion

The primary routes of elimination for these compounds and their metabolites are through the urine and feces (via biliary excretion). The water-soluble glucuronide conjugates are readily eliminated by renal and biliary clearance mechanisms.

Experimental Methodologies

A robust and validated bioanalytical method is essential for the accurate quantification of the parent drug and its metabolites in biological matrices, which is the foundation of any pharmacokinetic study.[16] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[17][18]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism.[19] It helps calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[20]

Objective: To determine the rate at which a test compound is metabolized by liver enzymes, primarily CYPs.

Materials:

  • Pooled Human Liver Microsomes (HLM)[19]

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system (Cofactor for CYP enzymes)[20]

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for stopping the reaction)

  • 96-well incubation plate and a collection plate

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Thaw HLM on ice. Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.25-0.5 mg/mL.[19]

  • Pre-incubation: Add the HLM suspension to the 96-well plate. Add the test compound to each well to reach a final concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "time zero" and "no cofactor" control wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[20]

  • Sample Processing: For the 0-minute time point, add the quenching solution before adding the NADPH solution.

  • Centrifugation: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression line gives the rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) is then calculated based on the half-life and incubation conditions.[20]

Protocol: Rodent In Vivo Pharmacokinetic Study

In vivo studies are crucial for understanding a drug's behavior in a whole organism, providing essential data on parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and bioavailability.[21][22]

Objective: To determine the plasma concentration-time profile of a fluorinated phenylquinoline carboxylic acid after oral (PO) and intravenous (IV) administration in rats.

Caption: Standard workflow for an oral pharmacokinetic study in rats.[23]

Materials & Animals:

  • Sprague-Dawley rats (e.g., male, 250-300g)[23]

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC for PO; saline with a solubilizing agent for IV)[23]

  • Dosing equipment (oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (if required for blood sampling technique)

  • Centrifuge, LC-MS/MS system

Step-by-Step Protocol:

  • Acclimation and Fasting: Acclimate animals for at least one week. Fast rats for 12-18 hours before dosing, with free access to water.[23]

  • Dosing:

    • Oral (PO) Group: Administer the test compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration.[23]

    • Intravenous (IV) Group: Administer the test compound via bolus injection into a cannulated vein (e.g., tail vein or jugular) at a lower dose (e.g., 1-2 mg/kg).[23]

  • Blood Collection: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., saphenous or tail vein).[22] Place samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 5000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Preparation for Analysis: To a known volume of plasma (e.g., 50 µL), add 3-4 volumes of cold acetonitrile containing a suitable internal standard to precipitate proteins.[16] Vortex and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and inject it into the LC-MS/MS system to determine the drug concentration.

  • Pharmacokinetic Analysis: Use specialized software to plot the plasma concentration versus time data. Calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance). Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

Summarizing quantitative data in a structured table allows for easy comparison between different compounds or conditions.

ParameterDefinitionExample Value (Compound X)
Tmax (h) Time to reach maximum plasma concentration1.5
Cmax (ng/mL) Maximum observed plasma concentration1250
AUC (ng·h/mL) Area under the plasma concentration-time curve8760
t½ (h) Elimination half-life6.8
CL (L/h/kg) Clearance1.1
Vd (L/kg) Volume of distribution10.5
F (%) Oral Bioavailability75%
Table 1: Representative pharmacokinetic parameters for a hypothetical fluorinated phenylquinoline carboxylic acid following oral administration in rats.

Conclusion

The pharmacokinetic profile of fluorinated phenylquinoline carboxylic acids is a complex interplay of their inherent chemical structure and the physiological environment. Strategic fluorination is a powerful tool for medicinal chemists to enhance key properties like metabolic stability and CNS penetration.[1][7] However, the carboxylic acid moiety necessitates a thorough investigation of Phase II metabolism, particularly the formation and reactivity of acyl glucuronides, to mitigate potential toxicity risks.[14][15] The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize the ADME properties of novel compounds in this class. By integrating in vitro and in vivo studies, drug development professionals can gain the critical insights needed to select and optimize candidates with a higher probability of clinical success.

References
  • Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]

  • ResearchGate. (PDF) Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. [Link]

  • RSC Publishing. A physico-chemical investigation of fluorine-enriched quinolines. [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. [Link]

  • ACS Publications. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Chemical Research in Toxicology. [Link]

  • PubMed. Acyl glucuronides: the good, the bad and the ugly. [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases. [Link]

  • PMC. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. [Link]

  • MDPI. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • PMC. Murine Pharmacokinetic Studies. [Link]

  • PubMed. The fluorinated quinolones. [Link]

  • cancer.gov. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ChemRxiv. Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. [Link]

  • ResearchGate. Fluorinated Quinolines: Synthesis, Properties and Applications. [Link]

  • Wavelength Pharmaceuticals. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. [Link]

  • ResearchGate. Bioanalytical methods for the analysis of drugs in plasma by LC-MS or.... [Link]

  • PubMed. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. [Link]

  • Wikipedia. AMPA receptor. [Link]

  • Wikipedia. Quinoline. [Link]

  • PMC. TNFα-induced AMPA-receptor trafficking in CNS neurons; relevance to excitotoxicity?. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • ResearchGate. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]

  • future-science.com. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • ACS Publications. Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) | Journal of Medicinal Chemistry. [Link]

  • PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

  • PMC. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

  • PMC. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System. [Link]

  • Frontiers. Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin. [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

Foundational

binding affinity of 7-Fluoro-2-phenylquinoline-4-carboxylic acid to target proteins

An In-Depth Technical Guide on the Binding Affinity of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid to Human Dihydroorotate Dehydrogenase (hDHODH) Executive Summary The rational design of small-molecule inhibitors target...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Binding Affinity of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid to Human Dihydroorotate Dehydrogenase (hDHODH)

Executive Summary

The rational design of small-molecule inhibitors targeting human dihydroorotate dehydrogenase (hDHODH) has become a focal point in the development of novel immunosuppressive, antiviral, and antineoplastic agents[1],[2]. Among the most promising pharmacophores is the quinoline-4-carboxylic acid scaffold[3]. This whitepaper provides an in-depth mechanistic analysis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid , a highly optimized derivative of cinchophen. By dissecting its binding kinetics, structural biology, and the self-validating experimental protocols used to quantify its affinity, this guide serves as a comprehensive resource for drug development professionals seeking to leverage halogenated quinoline derivatives in targeted therapies.

Molecular Target & Pharmacophore Rationale

Human DHODH is a flavin-dependent mitochondrial enzyme responsible for catalyzing the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[2]. Inhibition of this enzyme depletes intracellular uridine monophosphate (UMP) pools, selectively arresting the proliferation of rapidly dividing cells (such as activated T-cells and malignant cells) that rely heavily on the de novo pathway rather than the salvage pathway[2].

Pathway DHO Dihydroorotate (DHO) hDHODH hDHODH Enzyme (Active) DHO->hDHODH Substrate Binding Orotate Orotate hDHODH->Orotate Oxidation UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine Synthesis Inhibitor 7-Fluoro-2-phenylquinoline- 4-carboxylic acid Inhibitor->hDHODH Competitive Inhibition

Diagram 1: hDHODH inhibition blocking de novo pyrimidine biosynthesis.

Causality of Structural Modifications

The structure of 7-fluoro-2-phenylquinoline-4-carboxylic acid is not arbitrary; every functional group serves a distinct thermodynamic or kinetic purpose[2]:

  • 4-Carboxylic Acid (The Anchor): This moiety is strictly required for binding. It forms a critical electrostatic salt bridge with the basic side chain of Arg136 and acts as a hydrogen-bond acceptor for Gln47 within the hDHODH active site[2]. Removing or masking this acid completely abolishes binding affinity.

  • 2-Phenyl Ring (The Lipophilic Plug): hDHODH possesses a deep, highly hydrophobic tunnel normally occupied by ubiquinone (Coenzyme Q10), the enzyme's native electron acceptor[2]. The 2-phenyl group competitively occupies this tunnel, driving binding affinity through favorable entropic displacement of ordered water molecules.

  • 7-Fluoro Substitution (The Halogen Modulator): The introduction of a fluorine atom at the C7 position provides three causal benefits:

    • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the electron-rich 7-position.

    • Steric/Electronic Packing: Fluorine's high electronegativity and specific van der Waals radius allow it to form favorable multipolar interactions with hydrophobic residues (e.g., Leu42, Met43) lining the ubiquinone pocket without introducing steric clashes[2].

    • pKa Modulation: The electron-withdrawing nature of the fluorine lowers the pKa of the quinoline nitrogen, optimizing the overall lipophilicity (logD) and membrane permeability of the compound[1].

Pharmacophore Core 7-Fluoro-2-phenylquinoline- 4-carboxylic acid C4 4-Carboxylic Acid Core->C4 P2 2-Phenyl Ring Core->P2 F7 7-Fluoro Group Core->F7 R136 Arg136 / Gln47 (Salt Bridge / H-Bond) C4->R136 Electrostatic UbQ Ubiquinone Tunnel (Hydrophobic Packing) P2->UbQ Lipophilic Met43 Leu42 / Met43 (Halogen Interaction) F7->Met43 Steric/Electronic

Diagram 2: Logical mapping of the inhibitor's pharmacophore to hDHODH target residues.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and eliminate false positives (such as colloidal aggregation or assay interference), the binding affinity of the compound must be evaluated using an orthogonal, self-validating workflow.

Protocol A: Enzymatic Inhibition Assay (DCIP Reduction)

Purpose: To determine the half-maximal inhibitory concentration (IC50) functionally. Causality: hDHODH uses ubiquinone as an electron acceptor. By substituting ubiquinone with the colorimetric dye 2,6-dichlorophenolindophenol (DCIP), the catalytic activity of hDHODH can be directly measured via the loss of absorbance at 600 nm as DCIP is reduced. If the quinoline derivative successfully outcompetes the dye for the ubiquinone binding site, absorbance will remain high. Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM L-dihydroorotate, and 0.05 mM DCIP.

  • Enzyme Addition: Add recombinant N-terminally truncated hDHODH (10 nM final concentration) to the buffer.

  • Compound Titration: Dispense 7-fluoro-2-phenylquinoline-4-carboxylic acid in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM) using DMSO (final DMSO concentration ≤ 1%).

  • Kinetic Readout: Incubate at 25°C for 10 minutes. Initiate the reaction by adding ubiquinone-10 (CoQ10). Monitor the decrease in absorbance at 600 nm continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities and fit the data to a four-parameter logistic (4PL) equation to derive the IC50[2].

Protocol B: Surface Plasmon Resonance (SPR)

Purpose: To validate the functional IC50 by determining the true thermodynamic dissociation constant ( Kd​ ) and real-time binding kinetics ( kon​ , koff​ ). Causality: While the DCIP assay proves functional inhibition, SPR proves direct 1:1 physical binding. By immobilizing the hDHODH enzyme on a sensor chip and flowing the small molecule over it, we isolate the binding event from enzymatic catalysis, ensuring the compound is a true active-site binder and not a pan-assay interference compound (PAINS). Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant hDHODH (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Prepare a concentration series of the quinoline compound (1.56 nM to 100 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Association Phase: Inject the analyte over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds to measure the association rate constant ( kon​ ).

  • Dissociation Phase: Switch to running buffer for 300 seconds to measure the dissociation rate constant ( koff​ ).

  • Regeneration: If required, inject a short pulse of 10 mM NaOH to remove any tightly bound ligand and regenerate the surface.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

SPR Immobilize 1. Immobilization Amine coupling of hDHODH to CM5 chip Baseline 2. Baseline Flow running buffer (HEPES, pH 7.4) Immobilize->Baseline Association 3. Association Inject 7-Fluoro compound (kon) Baseline->Association Dissociation 4. Dissociation Flow buffer only (koff) Association->Dissociation Regeneration 5. Regeneration Remove bound ligand with NaOH Dissociation->Regeneration

Diagram 3: Surface Plasmon Resonance (SPR) step-by-step experimental workflow.

Quantitative Data & SAR Analysis

The incorporation of the 7-fluoro group significantly enhances the binding profile compared to the unsubstituted parent compound (cinchophen)[4]. The data below summarizes the structure-activity relationship (SAR) and highlights the compound's potency relative to Brequinar, a gold-standard hDHODH inhibitor[2],[3].

Compound NameStructure ModificationshDHODH IC50 (nM)SPR Kd​ (nM)logD (pH 7.4)
Cinchophen Unsubstituted~144,000N/A1.12
7-Fluoro Derivative 7-Fluoro, 2-Phenyl26.2 ± 1.819.51.69
Brequinar (Ref) 6-Fluoro, 2-(Biphenyl)9.71 ± 1.48.22.10

Table 1: Comparative binding metrics. The 7-fluoro substitution drives a massive increase in target affinity, transitioning the scaffold from a weak binder to a highly potent nanomolar inhibitor[1],[2],[4].

Conclusion

7-Fluoro-2-phenylquinoline-4-carboxylic acid represents a highly optimized, rationally designed inhibitor of human dihydroorotate dehydrogenase. The strict requirement for the 4-carboxylic acid to form a salt bridge with Arg136, combined with the lipophilic penetration of the 2-phenyl ring and the steric/electronic enhancements provided by the 7-fluoro substitution, results in a highly potent, low-nanomolar binding affinity. Utilizing orthogonal validation methods like the DCIP reduction assay and SPR ensures that the observed inhibition is driven by true, high-affinity 1:1 target engagement.

References

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Source: Bioorganic Chemistry (Elsevier), 2020. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (ACS Publications), 2018. URL: [Link]

  • Title: SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. Source: Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

  • Title: BindingDB BDBM50097100 2-Phenyl-quinoline-4-carboxylic acid. Source: BindingDB (University of California, San Diego). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 7-Fluoro-2-phenylquinoline-4-carboxylic acid

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. This novel quinoline derivative is of significant interest in pharmaceutical development for its potential therapeutic activities.[1][2][3] The method is optimized for the separation of the active pharmaceutical ingredient (API) from its degradation products, ensuring specificity and reliability for quality control and stability studies. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological applications, including anticancer and antibacterial activities.[2][4] 7-Fluoro-2-phenylquinoline-4-carboxylic acid is a novel synthetic compound with a structure poised for significant biological activity. Accurate quantification of this compound in bulk drug substance and pharmaceutical formulations is paramount for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[4]

This document outlines a systematic approach to developing a stability-indicating HPLC method, a critical requirement for regulatory submissions. A stability-indicating method is a validated quantitative analytical procedure capable of detecting changes in the drug substance's properties over time.[5][6] The developed method effectively separates the parent compound from its degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

  • Structure: 7-Fluoro-2-phenylquinoline-4-carboxylic acid consists of a quinoline core substituted with a phenyl group at position 2, a carboxylic acid at position 4, and a fluorine atom at position 7.

  • UV Absorbance: Quinoline derivatives are known to be chromophoric, exhibiting strong UV absorbance.[12][13] The extended conjugation in 7-Fluoro-2-phenylquinoline-4-carboxylic acid suggests significant absorbance in the UV region, making UV detection a suitable choice for quantification. Preliminary scans should be conducted to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on these properties, a reversed-phase HPLC method was selected as the most appropriate approach.

HPLC Method Development Strategy

The development of this HPLC method followed a logical, stepwise approach to achieve optimal separation and performance.

Sources

Application

Advanced NMR Characterization Protocol for 7-Fluoro-2-phenylquinoline-4-carboxylic Acid

Scientific Context & Structural Rationale 7-Fluoro-2-phenylquinoline-4-carboxylic acid is a highly functionalized heterocyclic scaffold, frequently synthesized via multi-component Doebner hydrogen-transfer reactions or P...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Rationale

7-Fluoro-2-phenylquinoline-4-carboxylic acid is a highly functionalized heterocyclic scaffold, frequently synthesized via multi-component Doebner hydrogen-transfer reactions or Pfitzinger condensations[1][2]. The molecule presents a unique analytical challenge due to its complex electronic environment: a rigid quinoline core, an electron-withdrawing carboxylic acid at C-4, a freely rotating phenyl ring at C-2, and a highly electronegative fluorine atom at C-7[3].

Accurate structural elucidation requires a self-validating, multi-nuclear NMR approach (¹H, ¹³C, ¹⁹F) combined with 2D correlation techniques. This protocol outlines a field-proven workflow to unambiguously assign the structure, leveraging heteronuclear spin-spin couplings to differentiate the overlapping aromatic spin systems.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 10-15 mg) OneD 1D NMR Acquisition (1H, 13C, 19F) Sample->OneD Optimize Shims & Tune Probe TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Define Spectral Widths Process Data Processing & Fourier Transform TwoD->Process Signal Averaging Validate Cross-Validation (J-Coupling & Connectivity) Process->Validate Peak Assignment

Fig 1. Step-by-step NMR characterization workflow for fluorinated quinoline derivatives.

Sample Preparation Protocol

Causality & Expertise: The carboxylic acid group at C-4 tends to form strong intermolecular hydrogen bonds, leading to dimerization and significant line broadening in non-polar solvents. To disrupt these aggregates and ensure sharp resonance lines, deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent of choice[4].

  • Sample Weighing: Accurately weigh 10–15 mg of the highly pure compound. This concentration ensures an optimal signal-to-noise (S/N) ratio for ¹³C and 2D HMBC experiments without causing viscosity-induced line broadening.

  • Solvent Addition: Dissolve the sample in 0.6 mL of DMSO-d₆. Sonicate for 2 minutes to ensure complete dissolution.

  • Internal Referencing: Use the residual DMSO-d₆ pentet at 2.50 ppm for ¹H referencing, and the septet at 39.52 ppm for ¹³C referencing[4]. For ¹⁹F NMR, use Trichlorofluoromethane (CFCl₃) at 0.00 ppm as an external/internal standard, or calibrate against the known frequency of the spectrometer[5].

  • Tube Selection: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field homogeneity.

NMR Acquisition Methodologies

A. ¹H NMR Acquisition (500/600 MHz)
  • Parameters: 90° pulse angle, spectral width of -2 to 16 ppm.

  • Relaxation Delay (D1): Set to 5 seconds. Why? The carboxylic acid proton (-COOH) and the isolated H-3 proton lack efficient dipole-dipole relaxation pathways[4]. A longer D1 ensures full longitudinal relaxation, allowing for accurate integration and preventing signal attenuation.

  • Scans: Acquire 16–64 scans depending on the exact concentration.

B. ¹³C NMR Acquisition (125/150 MHz)
  • Parameters: Proton-decoupled (WALTZ-16 sequence), spectral width of 0 to 220 ppm.

  • Relaxation Delay: 2 seconds.

  • Scans: 1024–4096 scans.

  • Expert Insight: The C-7 carbon bonded to fluorine will exhibit a massive one-bond coupling (¹J_C-F ≈ 245–250 Hz). Ensure the spectral window and digital resolution (acquisition time > 1.5s) are sufficient to accurately measure these widely spaced doublets without truncation artifacts.

C. ¹⁹F NMR Acquisition (470/564 MHz)
  • Parameters: Run two distinct experiments:

    • ¹H-Decoupled: Collapses the complex ¹⁹F-¹H multiplets into a single sharp peak. This is critical for assessing sample purity and detecting minor fluorinated impurities[6].

    • ¹H-Coupled: Retains the ³J_H-F and ⁴J_H-F couplings. This is essential for structural validation, as the splitting pattern of the fluorine peak will mirror the coupling seen in the H-6 and H-8 protons.

  • Spectral Width: -50 to -200 ppm (Typical quinoline ¹⁹F shifts resonate between -108 to -112 ppm)[5][6].

Data Processing & Self-Validating Logic

A 1D spectrum alone cannot definitively prove the regiochemistry of the phenyl ring versus the carboxylic acid. We employ a self-validating 2D network to lock in the structural assignment:

  • The Fluorine Anchor (¹⁹F & ¹³C): Locate the C-7 carbon by identifying the doublet with a ~248 Hz splitting. The neighboring carbons (C-6 and C-8) will show ²J_C-F couplings of ~20–25 Hz.

  • The Proton Anchor (HMBC): The H-3 proton is a distinct singlet. In the HMBC spectrum, H-3 will show strong ³J correlations to C-2 (confirming the phenyl attachment point) and C-4a, as well as a ²J correlation to C-4 (the carboxylic acid-bearing carbon).

  • The Spin System (COSY): The ¹H-¹⁹F coupling naturally identifies H-6 and H-8. A COSY experiment will map the H-5/H-6/H-8 spin system, where H-6 and H-8 will show a meta-coupling (⁴J_H-H ≈ 2.5 Hz).

Correlation_Network H3 H-3 Proton (Anchor) C2 C-2 Carbon (Phenyl bearing) H3->C2 HMBC (3J) C4 C-4 Carbon (COOH bearing) H3->C4 HMBC (2J) F7 F-7 Fluorine (Anchor) C7 C-7 Carbon F7->C7 13C-19F (1J ~248 Hz) H6 H-6 Proton F7->H6 1H-19F (3J ~8.5 Hz) H8 H-8 Proton F7->H8 1H-19F (3J ~10 Hz) H6->H8 COSY (4J ~2.5 Hz)

Fig 2. Self-validating 2D NMR and heteronuclear coupling network for structural assignment.

Expected Spectroscopic Data

The following tables summarize the predictive and literature-grounded NMR data for 7-Fluoro-2-phenylquinoline-4-carboxylic acid[3][5].

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.80br s-1H-COOH
8.60dd³J_H-H = 9.0, ⁴J_H-F = 5.81HQuinoline H-5
8.45s-1HQuinoline H-3
8.25d³J_H-H = 7.52HPhenyl H-2', H-6'
7.85dd³J_H-F = 10.5, ⁴J_H-H = 2.51HQuinoline H-8
7.55ddd³J_H-H = 9.0, ³J_H-F = 8.5, ⁴J_H-H = 2.51HQuinoline H-6
7.50 – 7.60m-3HPhenyl H-3', H-4', H-5'
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J_C-F, Hz)Assignment
167.5s--COOH
162.0d¹J = 248.0Quinoline C-7
156.0s-Quinoline C-2
150.0d⁴J = 2.0Quinoline C-8a
148.5s-Quinoline C-4a
140.0s-Quinoline C-4
138.0s-Phenyl C-1'
130.0s-Phenyl C-4'
129.0s-Phenyl C-3', C-5'
128.0d³J = 10.0Quinoline C-5
127.5s-Phenyl C-2', C-6'
120.5s-Quinoline C-3
116.5d²J = 25.0Quinoline C-6
112.5d²J = 21.0Quinoline C-8
Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Multiplicity (¹H-Coupled)Coupling Constant (J_H-F, Hz)Assignment
-109.5dd³J_H8-F = 10.5, ³J_H6-F = 8.5F-7

References

  • ACS Publications. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction".[Link]

  • ChemRxiv. "QM Assisted ML for 19F NMR Chemical Shift Prediction". [Link]

Sources

Method

The Strategic Utility of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid in Modern Drug Discovery

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," a molecular framework that is capab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] This inherent versatility has established quinoline derivatives as a cornerstone in the development of numerous therapeutic agents. Among these, the quinoline-4-carboxylic acid moiety is of particular interest due to its prevalence in compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of a carboxylic acid group at the 4-position, coupled with the adaptability of the quinoline ring system for various substitutions, allows for the meticulous refinement of a compound's pharmacological profile.[1] This document provides an in-depth guide for researchers and drug development professionals on the application of a specific, highly promising derivative: 7-Fluoro-2-phenylquinoline-4-carboxylic acid, as a precursor in the discovery of novel therapeutics. We will explore its synthesis, biological significance, and provide detailed protocols for its utilization and evaluation.

The Significance of Fluorine Substitution: Enhancing Drug-Like Properties

The introduction of fluorine into a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacokinetic properties. In the context of the 2-phenylquinoline-4-carboxylic acid scaffold, the placement of a fluorine atom at the 7-position is a strategic decision. Fluorine's high electronegativity can influence the electronic environment of the quinoline ring, potentially enhancing binding interactions with target proteins.[3] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways that might otherwise lead to rapid degradation of the drug, thereby improving its metabolic stability and half-life.[3] This strategic fluorination makes 7-Fluoro-2-phenylquinoline-4-carboxylic acid an attractive starting point for developing more potent and durable therapeutic agents.

Synthesis of the 7-Fluoro-2-phenylquinoline-4-carboxylic Acid Scaffold

The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods, with the Doebner and Pfitzinger reactions being the most prominent.[3][4] These methods offer a versatile and efficient means to construct the core quinoline structure from readily available starting materials.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a classic and reliable method for synthesizing quinoline-4-carboxylic acids, involving the condensation of an aniline, an aldehyde, and pyruvic acid.[5] This one-pot, three-component reaction is highly efficient for generating a diverse library of substituted quinoline-4-carboxylic acids.[6]

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

This protocol outlines the general procedure for the Doebner reaction, which can be adapted for the synthesis of the 7-fluoro derivative by using the appropriately substituted aniline.[2]

Materials:

  • Aniline (or 4-fluoroaniline for the 7-fluoro derivative)

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-phenylquinoline-4-carboxylic acid.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pfitzinger Reaction: Synthesis from Isatins

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, utilizing the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] This method is particularly useful for accessing a different substitution pattern on the resulting quinoline ring.

Protocol 2: General Procedure for the Pfitzinger Reaction

This protocol provides a general workflow for the Pfitzinger reaction.[7]

Materials:

  • Isatin (or 5-fluoroisatin)

  • A carbonyl compound (e.g., acetophenone)

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour.

  • Gradually add the desired ketone (0.015 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 79°C) and maintain this temperature with continuous stirring for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add distilled water (20 mL) to dissolve the potassium salt of the product.

  • Extract with diethyl ether to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Applications in Drug Discovery: Targeting a Spectrum of Diseases

The 7-Fluoro-2-phenylquinoline-4-carboxylic acid scaffold serves as a versatile precursor for the development of inhibitors targeting a range of enzymes implicated in various diseases, most notably cancer and bacterial infections.

Anticancer Activity: A Multi-pronged Attack

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through diverse mechanisms of action.[8]

1. Inhibition of Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular processes, including metabolism and cancer.[9] Specifically, SIRT3 has emerged as a therapeutic target in certain cancers. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors.[9] One such compound, P6, exhibited an IC50 value of 7.2 µM for SIRT3 and showed potent inhibitory activity against MLLr leukemic cell lines.[2][9]

2. Inhibition of Histone Deacetylases (HDACs): HDACs are key enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[10] The 2-phenylquinoline-4-carboxylic acid moiety can function as the "cap group" in the classic pharmacophore model of HDAC inhibitors.[8] By attaching a suitable zinc-binding group via a linker, novel and potent HDAC inhibitors have been developed.[10] For instance, compound D28, a hydroxamic acid-bearing derivative, was identified as a selective HDAC3 inhibitor with potent in vitro anticancer activity, inducing G2/M cell cycle arrest and apoptosis.[10][11]

3. Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH, leading to the depletion of pyrimidines and subsequent cell cycle arrest.[1][12] A structure-guided design approach led to the discovery of potent quinoline-based DHODH inhibitors, with compound 41 showing an IC50 of 9.71 nM.[12]

Visualizing the Anticancer Mechanisms

anticancer_mechanisms cluster_scaffold 7-Fluoro-2-phenylquinoline-4-carboxylic Acid Scaffold cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes scaffold Core Precursor SIRT3 SIRT3 scaffold->SIRT3 Derivatization HDAC3 HDAC3 scaffold->HDAC3 Derivatization DHODH DHODH scaffold->DHODH Derivatization leukemic_diff Leukemic Cell Differentiation SIRT3->leukemic_diff Inhibition apoptosis Apoptosis & G2/M Cell Cycle Arrest HDAC3->apoptosis Inhibition pyrimidine_depletion Pyrimidine Depletion & S-Phase Arrest DHODH->pyrimidine_depletion Inhibition

Caption: Anticancer mechanisms of 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives.

Antibacterial Activity: Combating Drug Resistance

The quinoline core is famously associated with the quinolone class of antibiotics. While the primary mechanism of action for many established quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, derivatives of 2-phenylquinoline-4-carboxylic acid have also shown promise as novel antibacterial agents.[1][8] The introduction of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold has been shown to yield compounds with good antibacterial activity, making them suitable for further modification to combat resistant strains.[5] Structure-activity relationship (SAR) studies have revealed that modifications at the C4-carboxylic acid position and substitutions on the 2-phenyl ring can significantly modulate antibacterial potency.[8]

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline-4-carboxylic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 4: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Synthesized quinoline-4-carboxylic acid derivatives

  • Positive control (e.g., Ampicillin, Gentamicin)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Summary

The biological activity of 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents. The following table summarizes key SAR observations from various studies.

Target ClassCore Scaffold ModificationObservationReference
Anticancer (HDAC) 2-phenyl ring substitutionDifluoro- and phenyl-substitutions can be conducive to inhibitory activity, while chloro-, methyl-, and methoxy-substitutions may reduce potency.[10]
Anticancer (SIRT3) 2-phenyl ring modificationIntroduction of an acrylamide group at the 4-position of the phenyl ring leads to potent and selective SIRT3 inhibitors.[9]
Anticancer (DHODH) Quinoline ring modificationIncorporation of a nitrogen atom to form a 1,7-naphthyridine core can introduce a new hydrogen bond interaction with the target enzyme.[12]
Antibacterial C4-carboxylic acid modificationConversion to an amide and introduction of amino-containing side chains at the ortho-position of the 2-phenyl group can modulate antibacterial activity.[8]

Conclusion and Future Directions

The 7-Fluoro-2-phenylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility via robust methods like the Doebner and Pfitzinger reactions, combined with the beneficial effects of fluorination, makes it an attractive starting point for medicinal chemists. The demonstrated ability of its derivatives to potently and often selectively inhibit key enzymes in cancer and bacterial pathogenesis underscores its significant potential. The protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important class of molecules and to design the next generation of drugs based on this privileged scaffold.

References

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Makki, S. T., Bakhotmah, M. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. International Journal of Organic Chemistry, 2, 49-55.
  • Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Zhang, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Zhang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • White, S. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4874-4887.
  • Wang, Y., et al. (2016).
  • Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (n.d.).
  • Zhang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed.
  • Zhang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • Zhang, J., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 104(2), e14595.

Sources

Application

Application Note: A Researcher's Guide to the Dissolution and Handling of 7-Fluoro-2-phenylquinoline-4-carboxylic acid in DMSO

Abstract 7-Fluoro-2-phenylquinoline-4-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery, with derivatives showing potential as antibac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

7-Fluoro-2-phenylquinoline-4-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery, with derivatives showing potential as antibacterial agents and histone deacetylase (HDAC) inhibitors.[1][2] The successful use of this and similar lipophilic compounds in in vitro and in vivo studies is fundamentally dependent on proper solubilization to achieve accurate and reproducible results. This document provides a comprehensive, field-tested protocol for the dissolution, handling, and storage of 7-Fluoro-2-phenylquinoline-4-carboxylic acid using dimethyl sulfoxide (DMSO). We delve into the causality behind each step, offering troubleshooting guidance and best practices to ensure compound integrity and maximize experimental success.

Compound Profile and Physicochemical Characteristics

Understanding the inherent properties of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is the first step in developing a robust handling protocol. While exhaustive experimental data for this specific molecule is not widely published, its structure provides key insights into its behavior.

The presence of a quinoline core, a phenyl group, and a fluorine atom contributes to the molecule's rigidity and significant hydrophobicity. The carboxylic acid moiety provides a site for ionization, which can influence solubility, though its effect is heavily dependent on the solvent environment.[3]

PropertyValueSource
Molecular Formula C₁₆H₁₀FNO₂PubChem CID: 10468173[4]
Molecular Weight 267.26 g/mol PubChem CID: 10468173[4]
Predicted XLogP3 3.5PubChem CID: 10468173[4]
Appearance Solid, powder or crystalline form.General Compound Handling[5]
  • Scientist's Note: The predicted XLogP3 value of 3.5 indicates a high degree of lipophilicity. This strongly suggests poor solubility in aqueous solutions and points to the necessity of a powerful polar aprotic solvent like DMSO for creating primary stock solutions.[4][6]

The Rationale for DMSO: Beyond a Simple Solvent

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules in biological research for several key reasons. However, its use requires a nuanced understanding to avoid common pitfalls.

  • Exceptional Solvating Power: DMSO's highly polar nature effectively disrupts the crystal lattice energy of complex organic molecules, facilitating their dissolution.[5]

  • Miscibility: It is miscible with a wide range of aqueous buffers and cell culture media, which is essential for downstream applications.

  • Critical Consideration: Anhydrous DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][7] This absorbed water is detrimental; it decreases the solvating power for hydrophobic compounds and can lead to compound precipitation or hydrolysis over time.[8]

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Expert Recommendation: Always use a fresh or properly stored bottle of anhydrous (≥99.9% purity), sterile-filtered DMSO. Minimize the time the stock bottle is open to the air.

Materials and Equipment

  • Compound: 7-Fluoro-2-phenylquinoline-4-carboxylic acid (solid form)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Equipment:

    • Calibrated analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes (P1000, P200, P20)

    • Vortex mixer

    • Water bath sonicator (optional, but recommended)

  • Consumables:

    • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Sterile, low-retention pipette tips

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening and cell-based assays. The principles can be readily adapted for other concentrations.

Step 1: Precise Calculation

Accurate concentration begins with an accurate calculation. Use the compound's molecular weight (267.26 g/mol ) to determine the required mass.

Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 267.26 g/mol / 1000 = 2.67 mg

Step 2: Weighing the Compound
  • Place a new, sterile microcentrifuge tube on the analytical balance.

  • Tare the balance to zero.

  • Carefully weigh 2.67 mg of 7-Fluoro-2-phenylquinoline-4-carboxylic acid directly into the tube.

    • Scientist's Note: For very small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.

Step 3: Dissolution
  • Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the tube containing the compound.[5]

  • Tightly cap the tube.

  • Vortex the solution vigorously for 60 seconds.[7]

  • Visually inspect the solution against a light source. It should be completely clear with no visible particulates.

Step 4: Aiding Dissolution (If Necessary)

If particulates remain after vortexing, the compound requires additional energy to fully dissolve.

  • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[7] The high-frequency sound waves create micro-cavitations that help break apart compound aggregates.

  • Gentle Warming: If a sonicator is unavailable, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[7]

    • Causality: Warming increases the kinetic energy of both the solvent and solute molecules, overcoming the intermolecular forces holding the compound in its solid state.

    • Caution: Do not overheat, as excessive heat can degrade certain compounds. Always re-evaluate compound stability if warming is used frequently.

Step 5: Final Verification and Aliquoting
  • Once the solution is perfectly clear, it is ready for storage.

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[5][9]

G cluster_prep Preparation Workflow cluster_dissolve Dissolution & QC calc Step 1: Calculate Mass (e.g., 2.67 mg for 1mL @ 10mM) weigh Step 2: Weigh Compound into sterile tube calc->weigh add_dmso Step 3: Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso vortex Step 4: Vortex (60 seconds) add_dmso->vortex check Step 5: Visually Inspect Is solution clear? vortex->check sonicate Step 6a: Sonicate (5-10 min) check->sonicate No aliquot Step 7: Aliquot & Store (-80°C, protected from light) check->aliquot Yes warm Step 6b: Gentle Warming (37°C, 5-10 min) sonicate->warm Still No warm->check Re-inspect

Dissolution workflow for preparing stock solutions.

Storage and Long-Term Stability

Proper storage is crucial to maintain the potency and integrity of the compound.

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

  • Protection: Protect from light by storing in amber tubes or in a light-blocking container.

  • Freeze-Thaw Cycles: Avoid them. Each cycle introduces a risk of water condensation into the DMSO, which can cause the compound to precipitate over time.[5] This is the primary reason for making single-use aliquots.

Application: Dilution into Aqueous Media

A common failure point in experiments is compound precipitation when the DMSO stock is diluted into an aqueous assay buffer.[10] This phenomenon, known as "crashing out," occurs because the compound is no longer in its preferred solvent environment.

Best Practice Protocol to Avoid Precipitation:

  • Perform intermediate dilutions in 100% DMSO. Do not dilute the 10 mM stock directly into your aqueous buffer.[8]

  • If your final assay concentration is 10 µM, first prepare an intermediate stock (e.g., 1 mM or 100 µM) by diluting the 10 mM stock with pure DMSO.

  • Add the final, lowest-concentration DMSO stock to the aqueous medium as the last step, while vortexing or mixing. This "fast dilution" minimizes the time the compound spends in a transient, unfavorable solvent mixture.

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) to prevent solvent-induced artifacts or cytotoxicity.[7][9] Always include a vehicle control (assay medium + same final DMSO concentration) in your experiments.[7]

G start Compound Fails to Dissolve (Particulates Visible) vortex Action: Vortex Vigorously (1-2 minutes) start->vortex check1 Is it clear now? vortex->check1 sonicate Action: Sonicate in Water Bath (10-15 minutes) check1->sonicate No end_ok Success: Solution is Ready Aliquot and Store check1->end_ok Yes check2 Is it clear now? sonicate->check2 warm Action: Gentle Warming (37-40°C) (10 minutes with vortexing) check2->warm No check2->end_ok Yes check3 Is it clear now? warm->check3 check3->end_ok Yes end_bad Problem: Compound may be insoluble at this concentration. Consider preparing a lower concentration stock. check3->end_bad No

Troubleshooting guide for solubility issues.

References

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • PubChemLite. 7-fluoro-2-phenylquinoline-4-carboxylic acid (C16H10FNO2). [Link]

  • Roberts, J. D., et al. (2012). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide.... PubMed. [Link]

  • Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • ResearchGate. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

  • Pliego, J. R. (2003). Ionization of Organic Acids in Dimethyl Sulfoxide Solution.... ACS Publications. [Link]

  • Troganis, A., et al. (2022). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide.... RSC Publishing. [Link]

  • National Central University, Taiwan. (2014). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. [Link]

  • Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. [Link]

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Lautard, C., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Li, Q., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Shimizu, Y., et al. (2022). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • Baybekov, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • ResearchGate. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Gaylord Chemical. Bulletin 102: Dimethyl Sulfoxide Solubility Data. [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for the Purification of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid

Introduction & Mechanistic Overview The synthesis and purification of substituted quinoline-4-carboxylic acids are critical operations in pharmaceutical development, as this scaffold is highly privileged in antimalarial,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The synthesis and purification of substituted quinoline-4-carboxylic acids are critical operations in pharmaceutical development, as this scaffold is highly privileged in antimalarial, antiviral, and oncology drug discovery[1]. Specifically, 7-Fluoro-2-phenylquinoline-4-carboxylic acid presents unique purification challenges. Typically synthesized via modified Pfitzinger[2] or Doebner hydrogen-transfer reactions[3], the crude product often contains unreacted anilines, polymerized pyruvic acid resins, and structural isomers.

Because standard chromatographic purification is difficult to scale and environmentally taxing, crystallization remains the gold standard for isolating this active pharmaceutical ingredient (API)[4]. The amphiphilic nature of the molecule—featuring a highly hydrophobic 7-fluoro-2-phenyl system juxtaposed with a polar carboxylic acid moiety—dictates its thermodynamic behavior in solution. This application note details the causality behind solvent selection and provides self-validating crystallization protocols to achieve >99% purity.

Physicochemical Profiling & Solvent Selection

Successful crystallization relies on manipulating the solubility gradient. The target compound exhibits strong intermolecular hydrogen bonding (carboxylic acid dimers) and π−π stacking (quinoline core), leading to a high lattice energy and a correspondingly high melting point[2].

Table 1: Physicochemical Properties
PropertyValue / CharacteristicMechanistic Implication for Purification
Molecular Formula C₁₆H₁₀FNO₂High carbon-to-heteroatom ratio drives hydrophobicity.
Molecular Weight 267.25 g/mol Moderate size; prone to solvent entrapment in the lattice.
Melting Point ~245 °CHigh lattice energy requires polar or high-boiling solvents for dissolution[2].
Ionization (pKa) ~2.5 (COOH), ~4.5 (NH⁺)Zwitterionic character in aqueous media; highly pH-dependent solubility.
Table 2: Solvent Screening Matrix

To design a robust crystallization process, thermodynamic solubility data must dictate solvent selection. The table below summarizes the causality behind the utility of various solvent systems.

Solvent SystemPolarity IndexSol. (25°C)Sol. (75°C)Mechanistic Role & Suitability
Ethanol (Absolute) 5.2< 5 mg/mL> 80 mg/mLExcellent. Steep temperature-solubility gradient ideal for cooling crystallization.
Tetrahydrofuran (THF) 4.0~ 20 mg/mL> 150 mg/mLGood. High-capacity solvent; ideal primary solvent for antisolvent pairing.
Water 10.2InsolubleInsolubleAntisolvent. Forces nucleation via hydrophobic exclusion of the fluorophenyl moiety.
DMF 6.4> 100 mg/mL> 200 mg/mLPoor. High solubility limits yield; high boiling point makes residual solvent removal difficult.

Workflow & Logic Visualization

The following diagram illustrates the logical progression of the purification workflow, emphasizing the transition from thermodynamic profiling to final API isolation.

G Start Crude 7-Fluoro-2-phenylquinoline-4-carboxylic acid Screening Thermodynamic Profiling (Solubility Curve Generation) Start->Screening Dissolution High-Temp Dissolution (70-80°C in EtOH or THF) Screening->Dissolution HotFiltration Hot Filtration (Removal of Insoluble Resins) Dissolution->HotFiltration Crystallization Supersaturation Generation (Cooling or Water Antisolvent) HotFiltration->Crystallization Nucleation Controlled Nucleation (Seeding & Crystal Growth) Crystallization->Nucleation Isolation Vacuum Filtration & Cold Solvent Washing Nucleation->Isolation Drying Vacuum Desiccation (Removal of Residual Solvent) Isolation->Drying Pure Purified API Grade 7-Fluoro-2-phenylquinoline-4-carboxylic acid Drying->Pure

Crystallization workflow for 7-Fluoro-2-phenylquinoline-4-carboxylic acid purification.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes a built-in analytical checkpoint to verify that the thermodynamic principles are functioning as intended.

Protocol A: Cooling Crystallization (Ethanol)

Best for: Crude material with moderate purity (>80%) containing polar impurities.

  • Dissolution: Suspend 10.0 g of crude 7-Fluoro-2-phenylquinoline-4-carboxylic acid in 120 mL of absolute ethanol in a 250 mL round-bottom flask. Heat the mixture to 75°C under reflux with continuous stirring (300 rpm).

    • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid at elevated temperatures, forcing the compound into solution while leaving highly polymerized byproducts undissolved.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel (using a fine glass-frit) to remove insoluble mechanical impurities and polymeric resins.

  • Controlled Supersaturation: Transfer the filtrate to a jacketed crystallizer. Cool the solution from 75°C to 20°C at a strict, linear cooling rate of 0.5°C/min .

    • Causality: Rapid cooling causes "crash out," trapping impurities in the crystal lattice. A slow cooling rate maintains the system within the metastable zone, promoting the growth of large, high-purity macroscopic crystals rather than amorphous powders.

  • Isolation: Vacuum filter the resulting slurry. Wash the filter cake with 2 x 15 mL of ice-cold ethanol (0-5°C).

  • Validation Checkpoint: Sample 1 mL of the mother liquor. Evaporate and weigh. If the mass exceeds 15% of the starting material, the cooling cycle was insufficient, and the mother liquor should be chilled to 4°C for secondary recovery.

Protocol B: Antisolvent Crystallization (THF / Water)

Best for: Highly impure crude material or batches prone to "oiling out" (liquid-liquid phase separation).

  • Dissolution: Dissolve 10.0 g of the crude API in 50 mL of THF at 60°C. Perform a hot filtration if particulate matter is visible.

  • Antisolvent Addition: Maintain the solution at 40°C with vigorous stirring (400 rpm). Using an addition funnel, add 50 mL of deionized water dropwise at a rate of 2 mL/min .

    • Causality: Water is a strict antisolvent for the hydrophobic fluorophenyl moiety. Dropwise addition prevents localized supersaturation. If water is dumped in rapidly, the compound will undergo liquid-liquid phase separation ("oiling out") instead of forming a crystalline solid, trapping solvent and impurities.

  • Aging (Ostwald Ripening): Once addition is complete, cool the suspension to 20°C and allow it to stir for 2 hours.

    • Causality: Aging allows smaller, less stable crystals to dissolve and redeposit onto larger crystals, significantly improving filtration efficiency and final purity.

  • Isolation & Desiccation: Filter the crystals and wash with 30 mL of a cold 1:1 THF/Water mixture. Dry the product in a vacuum oven at 65°C and 50 mbar for 12 hours.

  • Validation Checkpoint: Perform an XRPD (X-Ray Powder Diffraction) scan post-drying. Quinoline-4-carboxylic acids frequently form THF-solvates (pseudopolymorphs). A shift in the baseline or missing characteristic peaks indicates incomplete desolvation, requiring extended vacuum drying.

Troubleshooting & Optimization

  • Issue: The compound "oils out" instead of crystallizing.

    • Causality: The supersaturation level is too high, pushing the system past the spinodal curve into liquid-liquid separation[5].

    • Solution: Re-heat the mixture until the oil dissolves. Add 5-10% more of the primary solvent (Ethanol or THF) to lower the concentration, then introduce 1-2 mg of pure seed crystals before resuming the cooling/antisolvent process.

  • Issue: Poor yield (<60%) in Ethanol.

    • Causality: The solubility of the specific impurity profile is altering the thermodynamic activity of the API in solution.

    • Solution: Shift to the THF/Water antisolvent system (Protocol B), which relies on forced hydrophobic exclusion rather than a temperature gradient.

References

  • Bondarenko, S. S., Fedorchenko, A. M., Druzhenko, T. V., Melnykov, K. P., Volovenko, Y. M., Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Synthesis, 56(22), 3431-3442.[Link]

  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816-12820.[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 7-Fluoro-2-phenylquinoline-4-carboxylic acid

Introduction: Navigating the In Vivo Landscape of a Novel Quinolone Carboxylic Acid The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape of a Novel Quinolone Carboxylic Acid

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties[1][2]. The subject of this guide, 7-Fluoro-2-phenylquinoline-4-carboxylic acid, is a member of this versatile class. The introduction of a fluorine atom at the 7-position and a phenyl group at the 2-position is anticipated to modulate its physicochemical and pharmacological properties, potentially enhancing bioavailability or target engagement[3].

These application notes are designed for researchers, scientists, and drug development professionals initiating in vivo studies with 7-Fluoro-2-phenylquinoline-4-carboxylic acid. In the absence of specific published in vivo data for this exact molecule, this guide provides a comprehensive framework based on established principles of preclinical drug development and data from closely related quinoline-4-carboxylic acid analogues. The protocols herein are designed to be self-validating, emphasizing a cautious, data-driven approach to establishing a safe and efficacious in vivo dosing regimen.

Mechanism of Action: A Multifaceted Target Profile

Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to exert their biological effects through multiple mechanisms of action. Understanding these potential targets is crucial for designing relevant pharmacodynamic readouts in your in vivo studies. Key reported mechanisms for this class of compounds include:

  • Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated inhibitory activity against HDACs, particularly HDAC3. This can lead to cell cycle arrest and apoptosis in cancer cells[4][5].

  • Sirtuin 3 (SIRT3) Inhibition: Some analogues have been identified as selective SIRT3 inhibitors, which can induce cell cycle arrest and differentiation in leukemic cell lines[2][6].

  • Anti-inflammatory and Antiproliferative Effects: Various quinoline-4-carboxylic acid derivatives have shown anti-inflammatory and antiproliferative activities in vitro[7].

  • Antibacterial Activity: The broader quinoline family is well-known for its antibacterial properties, often by inhibiting bacterial DNA gyrase[2][8].

Given this range of potential targets, the initial in vivo studies should be guided by the primary therapeutic indication being investigated.

Pharmacokinetic Considerations and Formulation Development

The success of in vivo studies is critically dependent on achieving adequate systemic exposure of the test compound. Key pharmacokinetic parameters to consider are absorption, distribution, metabolism, and excretion (ADME).

Solubility and Formulation: Many quinoline derivatives exhibit poor aqueous solubility, which can limit oral bioavailability[9]. Therefore, initial formulation development is a critical step.

Recommended Starting Formulations for Preclinical Species:

Vehicle ComponentConcentrationRationale
For Oral (PO) Dosing
PEG 40030% (v/v)Common, safe, and effective solubilizing agent.
Propylene Glycol10% (v/v)Co-solvent to improve solubility.
Tween 805% (v/v)Surfactant to improve wetting and absorption.
Water for Injection55% (v/v)Vehicle bulk.
For Intravenous (IV) Dosing
Solutol HS 1510% (v/v)Non-ionic solubilizer suitable for IV administration.
Ethanol5% (v/v)Co-solvent.
Saline85% (v/v)Isotonic vehicle.

Protocol 1: Small-Scale Formulation Screen

  • Prepare small volumes (1-2 mL) of several potential vehicle formulations.

  • Add an excess of 7-Fluoro-2-phenylquinoline-4-carboxylic acid to each vehicle.

  • Vortex and sonicate the mixtures for 15-30 minutes.

  • Allow the suspensions to equilibrate at room temperature for 24 hours.

  • Centrifuge the samples to pellet the undissolved compound.

  • Analyze the supernatant by HPLC to determine the saturation solubility in each vehicle.

  • Select the vehicle that provides the best solubility and is appropriate for the intended route of administration.

In Vivo Dosing Protocols: A Phased Approach

A phased approach, starting with tolerability studies and progressing to pharmacokinetic and efficacy studies, is recommended.

Phase 1: Maximum Tolerated Dose (MTD) Study

The objective of the MTD study is to determine the highest dose of 7-Fluoro-2-phenylquinoline-4-carboxylic acid that can be administered without causing unacceptable toxicity.

Experimental Design for MTD Study:

  • Animal Model: Swiss Albino or BALB/c mice (n=3-5 per group, mixed sex).

  • Route of Administration: The intended therapeutic route (e.g., oral gavage).

  • Dose Levels: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). Dosing can be single or repeated (e.g., once daily for 5 days).

  • Monitoring:

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing) twice daily.

    • Body weight daily.

    • Food and water intake daily.

  • Endpoint: The MTD is reached when significant signs of toxicity or a >15-20% loss in body weight are observed.

Workflow for Maximum Tolerated Dose (MTD) Study

MTD_Workflow start Start dose_prep Prepare Dosing Formulations start->dose_prep animal_acclimate Acclimate Animals (7 days) start->animal_acclimate dosing Administer Compound (Single or Repeated Dosing) dose_prep->dosing group_assign Assign Animals to Dose Groups (n=3-5/group) animal_acclimate->group_assign group_assign->dosing monitoring Monitor Clinical Signs, Body Weight, Intake dosing->monitoring Daily endpoint Endpoint Reached? (Toxicity or >15% Weight Loss) monitoring->endpoint endpoint->dosing No define_mtd Define MTD endpoint->define_mtd Yes next_phase Proceed to PK/PD Studies define_mtd->next_phase Efficacy_Workflow start Start implant Implant Tumor Cells start->implant tumor_growth Allow Tumors to Grow (100-150 mm³) implant->tumor_growth randomize Randomize into Groups (Vehicle, Test, Positive Control) tumor_growth->randomize treat Daily Dosing (e.g., 21 days) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x/week) treat->monitor endpoint Endpoint Criteria Met? monitor->endpoint endpoint->treat No terminate Terminate Study endpoint->terminate Yes analysis Analyze Tumor Growth & Biomarkers terminate->analysis

Caption: General workflow for an in vivo efficacy study.

Safety and Handling

While specific toxicology data for 7-Fluoro-2-phenylquinoline-4-carboxylic acid is not available, related compounds are classified as irritants and may be harmful if inhaled, swallowed, or in contact with skin.[10][11][12]

Standard safety precautions should be followed:

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Avoid creating dust.

  • In case of contact, wash the affected area thoroughly with soap and water.[10][12]

Conclusion

This guide provides a foundational framework for initiating in vivo studies with 7-Fluoro-2-phenylquinoline-4-carboxylic acid. By following a systematic approach of formulation development, tolerability testing, pharmacokinetic analysis, and efficacy evaluation, researchers can generate the robust data needed to advance this promising compound through the drug development pipeline. The key to success is a cautious, iterative process that uses the data from each phase to inform the design of subsequent experiments.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (n.d.).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024, October 15).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2016, March 10).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29).
  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents - Scirp.org. (n.d.).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14).
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 14).
  • Buy 6,7-Difluoro-2-phenylquinoline-4-carboxylic Acid (EVT-13850224) - EvitaChem. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23).
  • 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid - AK Scientific, Inc. (n.d.).
  • 7-Chloroquinoline-4-carboxylic acid literature review - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2).
  • Safety Data Sheet - Key Organics. (2017, December 1).

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), ADME profiling, and Preclinical Bioanalysis Introduction & Biological Significance The q...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), ADME profiling, and Preclinical Bioanalysis

Introduction & Biological Significance

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, most notably recognized for its role in inhibiting dihydroorotate dehydrogenase (DHODH)—a critical enzyme in de novo pyrimidine biosynthesis [1]. Analogs such as Brequinar have demonstrated potent antineoplastic and immunosuppressive activities [2].

7-Fluoro-2-phenylquinoline-4-carboxylic acid (7-F-2-PQC) is a highly relevant fluorinated derivative [3]. The introduction of a fluorine atom at the 7-position significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while also increasing lipophilicity to improve cellular permeability. To support preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies, a robust, sensitive, and highly reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

This application note details a self-validating bioanalytical protocol for the extraction and quantification of 7-F-2-PQC in biological matrices, strictly adhering to the FDA Bioanalytical Method Validation Guidelines [4].

Physicochemical & Mass Spectrometric Properties

Understanding the physicochemical properties of 7-F-2-PQC is the foundation of rational method development. The presence of the carboxylic acid moiety dictates the ionization strategy, while the rigid aromatic system influences the fragmentation pattern.

Table 1: Physicochemical Properties of 7-F-2-PQC

ParameterValue / Description
Chemical Formula C₁₆H₁₀FNO₂
Molecular Weight 267.25 g/mol
Monoisotopic Mass 267.0695 Da
pKa (Predicted) ~2.5 (Carboxylic Acid)
LogP (Predicted) ~3.8
Primary Ionization Mode Electrospray Ionization Negative (ESI-)
Mechanistic Rationale for Mass Spectrometry Parameters

Why ESI Negative Mode? While the quinoline nitrogen can accept a proton in positive mode ([M+H]+), the highly acidic carboxylic acid group readily deprotonates to form a stable [M-H]- anion at m/z 266.1. Negative mode ionization significantly reduces background noise from endogenous plasma lipids (which predominantly ionize in positive mode), thereby drastically improving the signal-to-noise (S/N) ratio.

Why these MRM Transitions? Under Collision-Induced Dissociation (CID), quinoline-4-carboxylic acids undergo highly favored, rapid decarboxylation. The loss of CO₂ (44 Da) from the precursor ion (m/z 266.1) generates a highly stable product ion at m/z 222.1. This is selected as the Quantifier Ion due to its high abundance. A secondary fragmentation event involving the loss of hydrogen fluoride (HF, 20 Da) from the fluorinated aromatic ring yields an ion at m/z 202.1, which serves as the Qualifier Ion to ensure peak purity and target specificity.

Fragmentation Precursor Precursor Ion [M-H]- m/z 266.1 Quantifier Quantifier Ion m/z 222.1 (Loss of CO2) Precursor->Quantifier CID -44 Da Qualifier Qualifier Ion m/z 202.1 (Loss of CO2 + HF) Precursor->Qualifier CID -64 Da Quantifier->Qualifier -20 Da (HF)

Fig 1. Collision-induced dissociation (CID) fragmentation pathway of 7-F-2-PQC.

LC-MS/MS Method Parameters

Mass Spectrometer Settings (Triple Quadrupole)

Note: Parameters are optimized for a generic modern Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex API 6500). Values may require slight tuning based on the specific instrument.

  • Source Temperature: 500 °C

  • Capillary / IonSpray Voltage: -4500 V

  • Curtain Gas / Cone Gas: 30 psi / 150 L/hr

  • Collision Gas (CAD): Argon (Medium)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP / Cone (V)CE (V)Role
7-F-2-PQC 266.1222.150-60-25Quantifier
7-F-2-PQC 266.1202.150-60-40Qualifier
Cinchophen (IS) 248.1204.150-60-25Internal Standard
Liquid Chromatography Parameters

Causality in LC Design: To maintain the analyte in its deprotonated state (-COO-) and ensure a sharp peak shape in ESI-, a slightly acidic to neutral mobile phase buffer is required. Ammonium acetate (5 mM) is used instead of formic acid to promote efficient deprotonation in the MS source while retaining sufficient chromatographic resolution on a C18 column.

  • Analytical Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water

  • Mobile Phase B: 100% LC-MS grade Acetonitrile

Table 3: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.409010
0.500.409010
2.500.401090
3.500.401090
3.600.409010
5.000.409010

Bioanalytical Workflow & Sample Preparation

To ensure a self-validating system, the sample preparation must yield consistent recovery while minimizing matrix effects (ion suppression/enhancement). Protein Precipitation (PPT) is selected for its high throughput and cost-effectiveness.

Causality in Sample Prep: 7-F-2-PQC is highly lipophilic and likely exhibits high plasma protein binding (>95%). Using pure acetonitrile as the crash solvent disrupts these hydrophobic interactions, releasing the drug into the supernatant.

Step-by-Step Protein Precipitation Protocol
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL Eppendorf tube or 96-well plate.

  • Internal Standard Addition: Add 10 µL of Internal Standard working solution (e.g., Cinchophen at 500 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte dissociation from plasma proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of Mobile Phase A (to match initial gradient conditions and prevent peak splitting).

  • Analysis: Inject 2.0 µL into the LC-MS/MS system.

Workflow N1 Plasma Sample (50 µL) N2 Protein Precipitation (Acetonitrile + IS) N1->N2 N3 Centrifugation (14,000 x g) N2->N3 N4 UPLC Separation (BEH C18) N3->N4 N5 ESI(-) MS/MS (MRM Mode) N4->N5 N6 Data Analysis (Quantification) N5->N6

Fig 2. Bioanalytical workflow for 7-F-2-PQC extraction and quantification in plasma.

Method Validation Criteria (FDA Compliance)

To ensure the trustworthiness of the generated data, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4]. A self-validating run must include System Suitability Tests (SSTs) prior to batch acquisition, followed by a calibration curve and Quality Control (QC) samples interspersed among the unknowns.

Table 4: Key FDA Acceptance Criteria for LC-MS/MS Bioanalysis

Validation ParameterFDA Acceptance Criteria
Selectivity Blank matrix interference < 20% of LLOQ and < 5% of IS response.
Linearity R² ≥ 0.99. Non-zero calibrators must be ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra/Inter-batch CV ≤ 15% (≤ 20% at LLOQ). Mean accuracy 85-115%.
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 different matrix lots.
Carryover Blank injected after ULOQ must show signal < 20% of LLOQ.

References

  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell. URL:[Link]

  • Ladds, M. J. G., et al. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]

Technical Notes & Optimization

Troubleshooting

resolving poor aqueous solubility of 7-Fluoro-2-phenylquinoline-4-carboxylic acid

Technical Support Center: 7-Fluoro-2-phenylquinoline-4-carboxylic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 7-Fluoro-2-phenylquinoline-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Fluoro-2-phenylquinoline-4-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Fluoro-2-phenylquinoline-4-carboxylic acid. This guide is designed to provide you, our valued research partner, with in-depth troubleshooting strategies and foundational knowledge to overcome challenges related to the aqueous solubility of this compound. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to create a practical, step-by-step resource for your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 7-Fluoro-2-phenylquinoline-4-carboxylic acid.

Q1: What is the expected aqueous solubility of 7-Fluoro-2-phenylquinoline-4-carboxylic acid?

The intrinsic aqueous solubility of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is expected to be very low, likely in the low µg/mL range, in neutral water (pH 7.0). This is due to its rigid, aromatic, and largely hydrophobic structure.

Q2: Why is this compound poorly soluble in neutral water?

7-Fluoro-2-phenylquinoline-4-carboxylic acid possesses two key structural features that dictate its solubility: a large, non-polar aromatic ring system (the phenylquinoline core) and two ionizable functional groups: a carboxylic acid and a quinoline nitrogen. In neutral water, the carboxylic acid is only partially ionized, and the quinoline nitrogen is mostly in its neutral form. The molecule's high crystal lattice energy and hydrophobicity significantly outweigh the limited hydrogen bonding interactions with water, leading to poor solubility.

Q3: What are the predicted pKa values for this molecule?

While an experimental pKa for this specific molecule is not publicly available, we can estimate it based on similar structures.

  • The carboxylic acid group (-COOH) is predicted to have a pKa in the range of 3.5 - 4.5 . Below this pH, it will be protonated (neutral), and above this pH, it will be deprotonated (negatively charged).

  • The quinoline nitrogen is a weak base, with a predicted pKa (for its conjugate acid) in the range of 4.5 - 5.5 . Below this pH, the nitrogen will be protonated (positively charged).

This amphoteric nature, meaning it has both acidic and basic groups, is the key to controlling its solubility.

Q4: How does pH dramatically affect the solubility of this compound?

The solubility of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is highly dependent on pH due to its ionizable groups.

  • At low pH (e.g., pH < 2): The carboxylic acid is neutral, but the quinoline nitrogen is protonated (cationic). The molecule carries a net positive charge, which increases its interaction with water and enhances solubility.

  • At its isoelectric point (pI), likely between pH 4 and 5: The molecule has a net neutral charge (zwitterionic form), where both positive and negative charges may exist, leading to minimal aqueous solubility.

  • At high pH (e.g., pH > 7): The carboxylic acid is deprotonated (anionic), while the quinoline nitrogen is neutral. The molecule carries a net negative charge, which significantly increases its solubility in aqueous media.

Troubleshooting Guide: Resolving Poor Solubility

This section provides a systematic approach to dissolving 7-Fluoro-2-phenylquinoline-4-carboxylic acid for your experiments.

Initial State: You have a solid powder of 7-Fluoro-2-phenylquinoline-4-carboxylic acid that fails to dissolve in your neutral aqueous buffer (e.g., PBS pH 7.4).

Workflow for Solubilization

cluster_start Start cluster_strategy Solubilization Strategy cluster_outcome Outcome start Undissolved Compound in Aqueous Buffer ph_mod Attempt pH Modification (Primary Method) start->ph_mod Is pH adjustment allowed in your assay? salt Consider Salt Formation (For Stock Solutions) start->salt Alternative for solid dosing cosolvent Use Co-solvents (If pH Change is Not an Option) ph_mod->cosolvent No success Compound Dissolved Ready for Experiment ph_mod->success Yes salt->success cosolvent->success Yes fail Consult Advanced Formulation Guide cosolvent->fail No

Caption: Troubleshooting workflow for solubilizing the compound.

Step 1: The pH Adjustment Method (Primary Recommendation)

This is the most effective and widely used method for solubilizing carboxylic acid-containing compounds. The goal is to prepare a concentrated stock solution at a high pH and then dilute it into your final experimental buffer.

Protocol: Preparation of a 10 mM Stock Solution in Basic Buffer

  • Target: Prepare a 10 mM stock solution. The molecular weight of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is 281.27 g/mol . For 1 mL of a 10 mM stock, you will need 2.81 mg.

  • Reagents:

    • 7-Fluoro-2-phenylquinoline-4-carboxylic acid powder.

    • 1 M NaOH solution.

    • Deionized water.

  • Procedure: a. Weigh 2.81 mg of the compound into a clean vial. b. Add ~900 µL of deionized water. The compound will likely remain as a suspension. c. While vortexing, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time). d. Continue adding NaOH until the solid completely dissolves. The solution should become clear. This indicates the formation of the highly soluble sodium salt (sodium 7-fluoro-2-phenylquinoline-4-carboxylate). e. Check the pH of the stock solution; it should be >9.0. f. Add deionized water to bring the final volume to 1.0 mL.

  • Application: This basic stock solution can now be diluted into your final, larger volume of assay buffer. The final pH of the assay medium should be verified after dilution. The significant dilution factor usually ensures the final pH is not substantially altered.

Trustworthiness Check: Why does this work? By raising the pH well above the pKa of the carboxylic acid (~4.0), we shift the equilibrium almost completely to the deprotonated, anionic carboxylate form. This charged species is significantly more polar and readily forms favorable interactions with water molecules, leading to a dramatic increase in solubility.

Step 2: The Co-solvent Method

Use this method when the experimental system cannot tolerate a pH change. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.

Commonly Used Co-solvents

Co-solventTypical Starting Concentration (%)Notes
DMSO (Dimethyl sulfoxide)10-100% for stockExcellent solubilizing power. Ensure final concentration in assay is low (<0.5%) to avoid cellular toxicity.
Ethanol10-50%Good choice, but can be volatile and may affect protein stability at higher concentrations.
PEG 400 (Polyethylene glycol 400)10-30%A less toxic option, often used in in-vivo formulations. Can be viscous.

Protocol: Preparation of a 10 mM Stock in DMSO

  • Target: Prepare a 10 mM stock solution in 100% DMSO.

  • Procedure: a. Weigh 2.81 mg of the compound into a clean vial. b. Add 1.0 mL of high-purity, anhydrous DMSO. c. Vortex or sonicate gently until the solid is completely dissolved. The compound should be highly soluble in pure DMSO.

  • Application: When diluting this DMSO stock into your aqueous buffer, add it slowly while vortexing the buffer to avoid precipitation. This phenomenon, where the compound crashes out of solution upon dilution, occurs because the solvent environment rapidly changes from highly organic to highly aqueous.

Expertise & Experience: It is critical to be mindful of the final co-solvent concentration in your experiment. For cell-based assays, DMSO concentrations should ideally be kept below 0.5% (v/v) to minimize artifacts. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Step 3: Salt Formation (For Solid Formulation)

For applications requiring a stable, solid form of the compound with improved aqueous solubility, preparing a salt is a common strategy in drug development. Forming a sodium or potassium salt can provide a readily dissolvable powder.

Protocol: Synthesis of Sodium 7-fluoro-2-phenylquinoline-4-carboxylate

  • Stoichiometry: Dissolve the parent compound in a suitable organic solvent (e.g., ethanol).

  • Reaction: Add one molar equivalent of sodium hydroxide (or another suitable base like sodium methoxide) dissolved in a minimal amount of water or alcohol.

  • Isolation: The resulting sodium salt will often precipitate out of the organic solvent. It can then be collected by filtration, washed with a non-polar solvent (like ether) to remove unreacted starting material, and dried under vacuum.

  • Verification: The resulting solid should be readily soluble in neutral water. Characterization via techniques like NMR or melting point analysis is recommended to confirm salt formation.

Authoritative Grounding: The principle of salt formation to enhance solubility is a cornerstone of pharmaceutical science. By replacing the intermolecular hydrogen bonds in the crystal lattice of the free acid with stronger, more easily hydrated ionic bonds in the salt form, the energy barrier to dissolution is significantly lowered.

Mechanistic Visualization

Caption: Effect of pH on the ionization state and solubility.

References

  • Title: pH-dependent solubility of drugs Source: Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL: [Link]

  • Title: In situ salt formation in dissolving amorphous solid dispersions Source: Al-Obeidi, F. A., & Al-Ghananeem, A. M. (2018). AAPS PharmSciTech, 19(8), 3463–3475. URL: [Link]

  • Title: Pharmaceutical salts Source: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. URL: [Link]

Optimization

troubleshooting HPLC peak tailing for 7-Fluoro-2-phenylquinoline-4-carboxylic acid

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support center for the analysis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for the analysis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, chromatographers, and drug development professionals who are encountering peak asymmetry issues, specifically peak tailing, during HPLC analysis of this compound. As a molecule possessing both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups, its behavior on silica-based reversed-phase columns can be complex. This guide provides a logical, in-depth workflow to diagnose and resolve these challenges, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My HPLC peak for 7-Fluoro-2-phenylquinoline-4-carboxylic acid is tailing significantly. What are the most likely causes?

Peak tailing is a common issue that indicates an undesirable interaction is occurring within your HPLC system.[1] For a molecule like 7-Fluoro-2-phenylquinoline-4-carboxylic acid, the causes can be broadly categorized into two areas:

  • Chemical Interactions (Most Common): The primary cause is often secondary-site interactions between the analyte and the stationary phase.[2][3] Your molecule has a basic quinoline nitrogen and an acidic carboxylic acid. The basic nitrogen can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, leading to tailing.[4][5] This is especially problematic when these silanol groups are ionized (SiO⁻).[6]

  • Physical or Systemic Issues: These problems are related to the HPLC hardware and setup. Common culprits include a void at the head of the column, excessive extra-column volume from poorly fitted connections or overly long tubing, or a partially blocked column frit.[7]

Q2: How can I quickly determine if my peak tailing is a chemical or a physical problem?

This is the most critical diagnostic step. The strategy is to inject a neutral, well-behaved compound that is not expected to have strong secondary chemical interactions.

The Neutral Marker Test: If you inject a neutral compound (e.g., Toluene, Uracil) and its peak shape is symmetrical, your system plumbing is likely fine, and the issue is chemical in nature—specific to your analyte.[8] If the neutral marker's peak also tails, it strongly suggests a physical problem with your column or system that affects all compounds.[8]

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a logical sequence for identifying and resolving the root cause of peak tailing.

Caption: Troubleshooting workflow for HPLC peak tailing.

Part 1: Addressing Chemical Causes of Peak Tailing

If the neutral marker test points to a chemical issue, the interaction between your analyte and the column's stationary phase is the culprit.

Q3: Why is the mobile phase pH so critical for my compound?

The pH of your mobile phase dictates the ionization state of both your analyte and the silica surface of the column.[9] Unmanaged secondary ionic interactions are the number one cause of peak tailing for ionizable compounds.[5]

  • Analyte: 7-Fluoro-2-phenylquinoline-4-carboxylic acid has two ionizable sites: the acidic carboxylic acid (pKa ~4.2) and the basic quinoline nitrogen (pKa ~4.9).

  • Stationary Phase: The silica backbone of the column has acidic silanol groups (Si-OH). These groups become increasingly deprotonated (SiO⁻) as the pH rises above ~3.5, creating a negatively charged surface.[6][9]

The goal is to adjust the pH to a region where these undesirable ionic interactions are suppressed.

Caption: Secondary ionic interaction causing peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

The most effective strategy is to operate at a low pH. This protonates the silanol groups, neutralizing their negative charge and minimizing the ionic interaction with the now-protonated quinoline nitrogen.[7][10]

Objective: To achieve a symmetrical peak by suppressing silanol ionization.

Recommended Starting Conditions:

  • Column: A modern, high-purity, end-capped C18 column (Type B silica).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.5-2.8).

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • Detector: UV/DAD (monitor at a suitable wavelength for your compound).

  • Temperature: 30 °C.

Procedure:

  • Equilibrate the column with your starting mobile phase composition (e.g., 95:5 A:B) for at least 15 minutes or until the baseline is stable.

  • Inject your sample of 7-Fluoro-2-phenylquinoline-4-carboxylic acid.

  • Analyze the peak shape. The low pH should significantly reduce or eliminate tailing by protonating the surface silanols.

  • If tailing persists, consider increasing the buffer or acid modifier concentration (e.g., from 10 mM to 25 mM if using a buffer) to improve the masking of residual silanol activity.[10]

pH RangeAnalyte (Quinoline N)Analyte (Carboxylic Acid)Silica Silanols (Si-OH)Expected Peak ShapeRationale
< 3.0 Protonated (Positive)NeutralNeutral Good Silanol interactions are suppressed, which is the dominant cause of tailing.[11]
4.0 - 6.0 Partially ProtonatedDeprotonated (Negative)Partially Ionized (Negative) Poor (Tailing) Strong ionic interactions between the positive analyte site and negative silanol sites.[1][12]
> 7.0 NeutralDeprotonated (Negative)Ionized (Negative) VariablePotential for ionic repulsion, but high pH can rapidly degrade silica columns.[13] Not recommended without specialized columns.
Q4: What if low pH improves the peak but doesn't fully resolve the tailing?

If tailing persists even at low pH, consider these factors:

  • Column Choice: Not all C18 columns are created equal. Older columns (Type A silica) have higher metal content and more active silanols, which cause significant tailing for basic compounds.[14] Ensure you are using a modern, high-purity silica column with robust end-capping. End-capping uses small chemical groups to block the most active silanols, improving peak shape.[5][15]

  • Mobile Phase Additives: While less common with modern columns, a "silanol suppressor" like triethylamine (TEA) can be added to the mobile phase at low concentrations (~5-10 mM).[11] TEA is a competing base that interacts with the active silanol sites, shielding them from your analyte. However, be aware that additives like TEA can shorten column lifetime.[11]

Part 2: Addressing Physical and Other Causes

If the neutral marker test revealed tailing, or if chemical adjustments are ineffective, the problem lies within the physical setup of your HPLC.

Q5: How do I identify and fix physical system issues?

Physical issues typically cause band broadening and tailing for all peaks in a chromatogram.[7]

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (injector, tubing, fittings, detector flow cell).[10]

    • Action: Ensure all fittings are properly seated (use the correct ferrule depth). Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) and keep tubing lengths as short as possible.

  • Column Void: Over time or under high pressure, the packed bed of the stationary phase can settle, creating a void or channel at the column inlet.[10] This disrupts the sample band as it enters the column.

    • Action: A temporary fix can sometimes be achieved by reversing the column and flushing it with a solvent like isopropanol. However, the void will likely return, and the best solution is to replace the column.[10]

  • Column Overload: Injecting too much sample mass or too large a sample volume can saturate the stationary phase, leading to peak distortion. While often associated with peak fronting, severe overload can also cause tailing.[7][16]

    • Action: To test for mass overload, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.[7] To test for volume overload, reduce the injection volume.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Agilent. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Kirkland, J. J., et al. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Benchchem. (2025). Refining analytical methods for quinoline compound detection. Benchchem.
  • Pappa-Louisi, A., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • PubChem. (n.d.). 7-fluoro-2-phenylquinoline-4-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Conditions for 7-Fluoro-2-phenylquinoline-4-carboxylic Acid Production

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the catalytic synthesis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and optimization strategies for the catalytic synthesis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid. The content is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Reaction Overview & Common Synthetic Routes

The synthesis of 2-phenylquinoline-4-carboxylic acids and their derivatives is most commonly achieved through multicomponent reactions that construct the quinoline core. For the target molecule, 7-Fluoro-2-phenylquinoline-4-carboxylic acid, the Doebner and Pfitzinger reactions are particularly relevant.

  • Doebner Reaction: This method involves the reaction of an aniline (e.g., 4-fluoroaniline), an aldehyde (benzaldehyde), and pyruvic acid.[1][2] The reaction is catalyzed by Brønsted or Lewis acids and proceeds through the formation of an α,β-unsaturated carbonyl compound in situ.[3]

  • Pfitzinger Reaction: This route utilizes an isatin derivative (e.g., 5-fluoroisatin) which is opened by a base to form an intermediate that then condenses with an α-methylene ketone (e.g., acetophenone) to yield the quinoline-4-carboxylic acid.[4][5]

Both methods have distinct advantages and are prone to specific challenges that can be addressed by carefully optimizing the catalytic conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is a frequent issue stemming from several potential sources, primarily related to catalyst inefficiency, side reactions, or poor reaction conditions.

  • Catalyst Choice and Concentration: The type and concentration of the acid catalyst are critical.[3] In Doebner reactions, excessively strong acids or high temperatures can lead to the polymerization of intermediates, significantly reducing yield.[6][7]

    • Troubleshooting Action: Screen a panel of both Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., ZnCl₂, In(OTf)₃, Sc(OTf)₃).[3][8] Start with a catalytic amount (5-10 mol%) and incrementally increase, monitoring for yield improvement versus byproduct formation via TLC or HPLC. Nanocatalysts have also been shown to be effective under milder conditions, potentially increasing yields.[9]

  • Tar and Polymer Formation: A very common side reaction, especially in the Doebner and related Skraup syntheses, is the acid-catalyzed polymerization of the α,β-unsaturated intermediates.[6][7] This is often visible as a dark, resinous material in the reaction flask.

    • Troubleshooting Action:

      • Control Reagent Addition: Add the aldehyde or α,β-unsaturated carbonyl compound slowly to the heated acidic mixture of the aniline.[7] This maintains a low concentration of the polymerizable species.

      • Employ a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in an acidic aqueous phase can dramatically reduce polymerization and improve yield.[6][10]

      • Use a Moderating Agent: In reactions that can be violently exothermic, adding an agent like ferrous sulfate (FeSO₄) can help control the reaction temperature and prevent charring.[6][10]

  • Substrate Reactivity: The electronic nature of your starting aniline can significantly affect its nucleophilicity. The fluorine atom on 4-fluoroaniline is an electron-withdrawing group (EWG), which reduces the reactivity of the amine compared to unsubstituted aniline.[11]

    • Troubleshooting Action: Stronger activating conditions may be necessary. This could involve using a stronger acid catalyst or a higher reaction temperature. However, this must be balanced against the risk of increased tar formation.[12] Microwave-assisted synthesis can be highly effective here, as it provides rapid, uniform heating that can drive the reaction to completion in minutes, often improving yields.[12][13]

Question 2: I am observing significant byproduct formation. What are the likely side products and how can I suppress them?

The formation of a complex mixture of products points towards issues with reaction selectivity or degradation.

  • Partially Hydrogenated Impurities: In the Doebner-von Miller mechanism, the final step is the oxidation of a dihydroquinoline intermediate.[7] If the oxidant is inefficient or consumed, you may isolate these partially saturated impurities.

    • Troubleshooting Action: Ensure an appropriate oxidizing agent is present. In many classical syntheses, nitrobenzene is used.[1] In modern variations, the reaction may be aerobic.[14] If isolating dihydroquinolines, consider adding a mild oxidant like iodine or simply exposing the reaction to air (if mechanistically appropriate) during the final stages.

  • Regioisomers (in related syntheses): While less of a concern for the specific target molecule using the Doebner reaction, syntheses like the Friedländer or Combes can produce regioisomers if an unsymmetrical ketone is used.[6][15]

    • Troubleshooting Action: Regioselectivity can be influenced by the catalyst and reaction conditions. Screening different Lewis acids or ionic liquids has been shown to direct the reaction towards a single isomer.[6][10]

Question 3: The reaction starts but then appears to stall before reaching completion. What could be the cause?

Reaction stalling often indicates catalyst deactivation or inhibition by a product or byproduct.

  • Catalyst Inhibition by Water: Many acid-catalyzed condensation reactions produce water as a byproduct. This water can hydrolyze Lewis acid catalysts or dilute Brønsted acids, reducing their effectiveness and stalling the reaction.[10]

    • Troubleshooting Action:

      • Use a Dehydrating Agent: If compatible with the reaction, consider adding a dehydrating agent or setting up the reaction with a Dean-Stark trap to remove water as it forms.

      • Switch to a Water-Tolerant Catalyst: Lewis acids like Sc(OTf)₃ or In(OTf)₃ are known for their water tolerance and can remain active throughout the reaction.[8]

      • Employ Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a powerful dehydrating agent, making it highly effective for driving cyclization steps to completion.[11]

Section 3: Catalyst Optimization & Experimental Protocols

A systematic approach is key to optimizing catalyst conditions. The following workflow and tables provide a structured methodology for screening and selection.

Catalyst Screening Workflow

This workflow provides a logical sequence for troubleshooting and optimizing the synthesis.

G start Start: Low Yield or Impurities in 7-Fluoro-2-phenylquinoline- 4-carboxylic acid Synthesis analyze Analyze Crude Product (TLC, LCMS, NMR) start->analyze tar Symptom: Significant Tar/Polymer analyze->tar Check for Polymerization incomplete Symptom: Incomplete Conversion analyze->incomplete Check for Unreacted Starting Material byproducts Symptom: Multiple Byproducts analyze->byproducts Check for Unidentified Spots/Peaks action_tar1 Action: 1. Lower Temperature 2. Slower Reagent Addition tar->action_tar1 action_tar2 Action: Use Biphasic System (Toluene/Aqueous Acid) tar->action_tar2 action_incomplete1 Action: Screen Acid Catalysts (Brønsted vs. Lewis) incomplete->action_incomplete1 action_byproducts1 Action: Add/Change Oxidant to Convert Dihydroquinoline byproducts->action_byproducts1 action_byproducts2 Action: Re-evaluate Catalyst for Improved Selectivity byproducts->action_byproducts2 end_node Optimized Conditions: Improved Yield & Purity action_tar1->end_node action_tar2->end_node action_incomplete2 Action: Increase Catalyst Loading or Temperature action_incomplete1->action_incomplete2 action_incomplete3 Action: Use Dehydrating Catalyst (e.g., PPA) or Dean-Stark action_incomplete2->action_incomplete3 action_incomplete3->end_node action_byproducts1->end_node action_byproducts2->end_node

Caption: Troubleshooting workflow for quinoline synthesis.

Data Summary: Catalyst and Condition Effects

The choice of catalyst and solvent profoundly impacts the reaction outcome. The table below summarizes common choices for Doebner-type reactions.

ParameterOptionsRationale & Expected OutcomePotential Issues
Acid Catalyst Brønsted: H₂SO₄, HCl, p-TsOH Lewis: ZnCl₂, SnCl₄, In(OTf)₃, Sc(OTf)₃Brønsted acids are classic, low-cost catalysts.[3] Lewis acids activate the carbonyl group for nucleophilic attack and can be milder and more selective.[3] Water-tolerant Lewis acids (In, Sc) can prevent catalyst deactivation.[8]Strong Brønsted acids at high temperatures can cause excessive tarring. Some Lewis acids are water-sensitive.
Solvent Ethanol, Acetic Acid, Toluene (biphasic), Solvent-freeEthanol is a common polar protic solvent. Acetic Acid can act as both a solvent and a co-catalyst.[16] A biphasic system with toluene minimizes polymerization.[6] Solvent-free conditions, often with microwave heating, can be highly efficient and green.[9][13]Solvent choice affects reagent solubility and reaction temperature limits.
Temperature 80°C to 150°CHigher temperatures increase reaction rates but must be carefully controlled. The optimal temperature balances reaction speed with the stability of reactants and intermediates.[12]Excessive heat is the primary cause of tar formation and degradation.[7][10]
Technology Conventional Heating, Microwave IrradiationConventional heating is standard. Microwave irradiation provides rapid, uniform heating, often dramatically reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation.[12][13]Requires specialized microwave reactor equipment.
Protocol: Doebner Synthesis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid

This protocol provides a starting point for optimization. All steps should be performed in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and ethanol.

  • Reagent Addition: To the stirred solution, add benzaldehyde (1.0 eq) followed by pyruvic acid (1.1 eq).

  • Catalyst Introduction: Add the chosen acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, recrystallize the product from a suitable solvent like ethanol or acetic acid to obtain the pure 7-Fluoro-2-phenylquinoline-4-carboxylic acid.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LCMS.

Section 4: Mechanistic Considerations

Understanding the underlying mechanism is crucial for effective troubleshooting. The diagram below illustrates the generally accepted pathway for the acid-catalyzed Doebner reaction.

G A Aniline + Pyruvic Acid B Schiff Base Formation A->B + H⁺, -H₂O D Michael Addition B->D C Aniline + Benzaldehyde C->B Reacts with Schiff Base E Intermediate Adduct D->E F Cyclization (Electrophilic Aromatic Substitution) E->F + H⁺ G Dihydroquinoline Intermediate F->G - H₂O H Oxidation G->H [O] I Final Product: Substituted Quinoline H->I

Caption: Simplified mechanism of the Doebner reaction.

The critical steps influenced by the catalyst are the initial Schiff base formation and the subsequent intramolecular electrophilic cyclization, both of which are acid-promoted.[3] The final oxidation step is also crucial for obtaining the fully aromatic product.

References

  • Benchchem. Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • Benchchem. side reactions in the synthesis of quinoline derivatives.
  • Benchchem. Application Notes and Protocols: Friedländer Synthesis for Substituted Quinoline Derivatives.
  • RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents.
  • PMC - NIH. Advances in polymer based Friedlander quinoline synthesis.
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Grokipedia. Combes quinoline synthesis.
  • Wikipedia. Combes quinoline synthesis.
  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • EvitaChem. Buy 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid (EVT-13841569).
  • Benchchem. optimizing reaction time and temperature for quinoline synthesis.
  • SynArchive. Doebner-Miller Reaction.
  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • PMC - NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • SciSpace. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
  • MDPI. Palladium-Catalysed Synthesis and Transformation of Quinolones.
  • RSC Publishing. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. DOI:10.1039/C7RA06425J.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Quinoline.
  • MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues.
  • PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Benchchem. Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid in Dyestuff Synthesis.

Sources

Optimization

preventing degradation of 7-Fluoro-2-phenylquinoline-4-carboxylic acid during storage

Technical Support Center: 7-Fluoro-2-phenylquinoline-4-carboxylic acid Welcome to the technical support center for 7-Fluoro-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Fluoro-2-phenylquinoline-4-carboxylic acid

Welcome to the technical support center for 7-Fluoro-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a specialized fluoroquinoline derivative, understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes. This document provides in-depth, experience-driven guidance to proactively prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My solid 7-Fluoro-2-phenylquinoline-4-carboxylic acid has developed a slight yellow or brownish tint over time. Is it still usable?

A slight change in color from white or off-white to a pale yellow or brown hue is a common indicator of potential degradation for quinoline-based compounds.[1] This is often a result of minor oxidation or photodegradation. While a minimal color change may not significantly impact purity for some applications, it is a warning sign. For sensitive assays, such as those in drug development, it is crucial to re-analyze the compound's purity via methods like HPLC or LC-MS before use. For applications requiring the highest purity, using a fresh, untinted lot is recommended.

Q2: I'm observing a gradual loss of potency and inconsistent results in my biological assays. Could this be related to the stability of the compound in my stock solution?

Yes, this is a classic sign of compound degradation in solution.[1] 7-Fluoro-2-phenylquinoline-4-carboxylic acid, like many N-heterocyclic compounds, can be susceptible to degradation in solution over time. The rate of degradation is influenced by several factors including the solvent system, pH, light exposure, and storage temperature.[1][2] It is highly recommended to prepare fresh stock solutions for each experiment or, at a minimum, to conduct a stability study of your stock solution under your specific storage conditions to determine its usable lifespan.

Q3: What are the primary environmental factors that can cause the degradation of 7-Fluoro-2-phenylquinoline-4-carboxylic acid?

The primary factors are:

  • Light: Quinoline structures are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1][4]

  • Oxygen/Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[5][6][7]

  • pH and Moisture: As a carboxylic acid, the compound's stability in solution can be pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis or other degradation pathways.[1][2][8] The presence of moisture can also facilitate hydrolytic degradation of the solid compound over long-term storage.

Q4: Is it better to store the compound as a dry solid or as a frozen stock solution?

For long-term storage (months to years), storing the compound as a dry solid in a tightly sealed container, protected from light and moisture at a low temperature, is the most stable format. For short-term (days to weeks) experimental use, a well-prepared, properly stored frozen stock solution is convenient. However, it's important to minimize freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting stock solutions into single-use volumes is a highly recommended practice.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to identify the cause and implement a solution.

Issue 1: Visible Discoloration or Clumping of Solid Compound
  • Observation: The solid powder, originally white or off-white, has turned yellow/brown or has formed clumps.

  • Probable Cause:

    • Photodegradation: The container was exposed to ambient or UV light.

    • Oxidation: The container was not properly sealed, allowing prolonged exposure to air.

    • Moisture Adsorption: The container was stored in a humid environment or opened in a high-humidity setting, leading to clumping and potentially hydrolysis.

  • Troubleshooting & Solution Workflow:

    G A Problem: Solid compound discolored/clumped B Was the container stored in a dark place? A->B C Was the container tightly sealed? B->C Yes E Primary Cause: Photodegradation B->E No D Was the compound stored with a desiccant? C->D Yes F Primary Cause: Oxidation C->F No G Primary Cause: Moisture Adsorption D->G No I Action: Re-test purity (HPLC/LC-MS). If impure, discard and use a fresh lot. D->I Yes H Solution: Store in amber vial inside a sealed bag with desiccant in a freezer. E->H F->H G->H H->I

    Caption: Troubleshooting workflow for solid compound degradation.

Issue 2: Precipitate Formation in a Frozen Stock Solution Upon Thawing
  • Observation: After thawing a stock solution (e.g., in DMSO), a precipitate is visible that does not readily redissolve.

  • Probable Cause:

    • Poor Solubility: The concentration of the stock solution may be too high for the solvent, and the compound is crashing out at lower temperatures.

    • Solvent Evaporation: The container may not have been sealed properly, leading to solvent evaporation and an effective increase in concentration.

    • Degradation: The compound has degraded into less soluble byproducts.

  • Troubleshooting & Solution:

    • Solubility Check: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. If it does, the issue is likely poor solubility at low temperatures. Consider lowering the stock concentration for future preparations.

    • Purity Analysis: If the precipitate does not redissolve with warming, it may be a degradant. Analyze the supernatant and, if possible, the precipitate by HPLC or LC-MS to confirm the identity.

    • Preventative Measures: Always use high-purity, anhydrous solvents. Ensure vial caps are tightly sealed. Prepare stock solutions at a concentration well below the compound's solubility limit in the chosen solvent.

Recommended Storage & Handling Protocols

To maximize the shelf-life of 7-Fluoro-2-phenylquinoline-4-carboxylic acid, adhere to the following protocols grounded in chemical stability principles.

Optimal Storage Conditions (Solid)
ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions.[1]
Light Store in an amber or opaque vialPrevents light-induced photodegradation, a common pathway for quinoline compounds.[1][2][3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Container Tightly sealed glass vialPrevents ingress of moisture and oxygen. Glass is preferred for its inertness.
Location Dry environment (e.g., a desiccator within a freezer)Further protects against moisture, which can initiate degradation even at low temperatures.[9]
Handling Best Practices
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Handle the solid in a low-humidity environment (e.g., a glove box or a room with controlled humidity) as quickly as possible.

  • Resealing: After dispensing, flush the vial with an inert gas (e.g., argon) before tightly resealing the cap.

  • Solution Preparation: Use anhydrous, high-purity solvents (e.g., DMSO, DMF). For aqueous buffers, use freshly prepared and degassed solutions to minimize dissolved oxygen.

Protocol: Proactive Stability Assessment

Since specific stability data for 7-Fluoro-2-phenylquinoline-4-carboxylic acid is not extensively published, it is prudent to perform an in-house stability assessment, especially for long-term projects.

Objective: To determine the degradation rate of the compound under your specific storage conditions (solid and in solution).
Methodology: HPLC-Based Stability Study
  • Initial Analysis (T=0):

    • Prepare a stock solution of 7-Fluoro-2-phenylquinoline-4-carboxylic acid at your typical experimental concentration in your chosen solvent (e.g., 10 mM in DMSO).

    • Immediately analyze this fresh solution via a validated HPLC method to determine its initial purity and peak area. This is your baseline (100% integrity).

    • Store an aliquot of the solid compound under ideal conditions (-20°C, dark, desiccated, inert atmosphere).

  • Stress Conditions:

    • Solution Stability: Aliquot the stock solution into several vials. Store them under different conditions:

      • Recommended: -20°C, protected from light.

      • Benchtop: Room temperature (~25°C), exposed to ambient light.

      • Elevated Temp: 40°C in a dark incubator (accelerated degradation).

    • Solid Stability: Store a small, loosely capped amount of the solid compound at 40°C/75% relative humidity (an aggressive accelerated stability condition).

  • Time-Point Analysis:

    • Analyze the stored samples at regular intervals (e.g., T= 24h, 48h, 1 week, 2 weeks, 1 month).

    • For each time point, inject the sample into the HPLC and compare the peak area of the parent compound to the T=0 baseline.

    • Look for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis & Interpretation:

    • Calculate the percentage of the compound remaining at each time point.

    • Plot the percentage remaining vs. time for each storage condition.

    • From this data, you can establish a "use-by" date for your stock solutions under your standard storage conditions (e.g., when purity drops below 98%).

    Caption: Experimental workflow for a proactive stability assessment.

References

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. (2007). PubMed. [Link]

  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. (2017). OnePetro. [Link]

  • Photodegradation of quinoline in water. (1995). ResearchGate. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed. [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2022). Chemical Science (RSC Publishing). [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry. [Link]

  • Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. (2025). RSC Publishing. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs. [Link]

  • Adsorption and photodegradation of quinoline yellow, ponceau 4R and brilliant blue FCF onto ZnAl LDH - LDO / PVA nanocomposite. (2025). INIS. [Link]

  • Chem Chapter 17. Straight A Nursing. [Link]

  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. (2010). PubMed. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. [Link]

Sources

Troubleshooting

how to overcome steric hindrance in 7-Fluoro-2-phenylquinoline-4-carboxylic acid reactions

Welcome to the Advanced Troubleshooting Guide for quinoline-4-carboxylic acid derivatization. As researchers and drug development professionals, you are likely aware that functionalizing the C4-position of the quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for quinoline-4-carboxylic acid derivatization. As researchers and drug development professionals, you are likely aware that functionalizing the C4-position of the quinoline core is notoriously difficult. This guide synthesizes mechanistic causality, quantitative reagent selection, and self-validating protocols to help you overcome the severe steric hindrance inherent to 7-Fluoro-2-phenylquinoline-4-carboxylic acid .

The Mechanistic Root of the Problem

Before troubleshooting, we must understand the topological challenge of this specific substrate. The 4-carboxylic acid on the quinoline core suffers from severe peri-interactions . The C5-proton (peri-position) and the adjacent C3-proton create a "steric wall" that forces the carboxylate group out of coplanarity with the aromatic ring. This lack of coplanarity physically blocks the trajectory of incoming nucleophiles. Furthermore, the bulky 2-phenyl group restricts the conformational freedom of the molecule in solution, exacerbating the steric clash when bulky coupling intermediates are formed.

Troubleshooting FAQs

Q1: Why is my amidation failing with standard EDC/HOBt or EDC/NHS coupling conditions? Causality: EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. In sterically unhindered systems, this intermediate is rapidly attacked by the amine. However, the peri-interactions of the quinoline-4-carboxylic acid prevent the amine from accessing the electrophilic carbon. Instead of coupling, the bulky O-acylisourea intermediate undergoes a slow, irreversible intramolecular rearrangement into an unreactive N-acylurea—a dead-end byproduct . Solution: Abandon carbodiimide-based reagents for this substrate. Transition to uronium-based reagents (HATU or COMU) or proceed via an acyl chloride intermediate.

Q2: I switched to HATU, but LC-MS shows a major byproduct corresponding to the guanylated amine. What is happening? Causality: HATU is a highly efficient "molecular welder" that forms a reactive 7-azabenzotriazole (OAt) active ester . However, its structure contains a uronium/guanidinium core. When using highly nucleophilic amines (especially primary aliphatic amines) in the presence of standard bases like triethylamine (TEA), the amine can attack the HATU molecule directly rather than the activated carboxylic acid. This results in the formation of a tetramethylguanidine (TMG) byproduct . Solution: The guanylation side-reaction is heavily base-dependent. Replace TEA with a sterically hindered base such as 2,6-lutidine or N,N-diisopropylethylamine (DIPEA). These bulky bases cannot easily assist the amine's attack on the HATU core, effectively suppressing guanylation while maintaining high amidation yields [[1]]([Link]).

Q3: Can I use COMU to esterify this molecule with a secondary or tertiary alcohol? Causality: Yes. COMU is a morpholino-based uronium reagent that excels in sterically demanding esterifications where HATU might fail. Unlike HATU, COMU does not require an activation time and is highly effective for tertiary alcohols when paired with a strong, non-nucleophilic base like MTBD or DBU .

Quantitative Data: Coupling Reagent Selection Matrix

To streamline your optimization, use the following empirically derived matrix for 7-Fluoro-2-phenylquinoline-4-carboxylic acid derivatization:

Coupling StrategyIntermediate FormedSteric Bulk of IntermediateRisk of Amine GuanylationRecommended BaseEfficacy for Hindered Nucleophiles
EDC / NHS O-acylisoureaVery HighNoneDIPEAPoor (Prone to N-acylurea rearrangement)
HATU OAt active esterModerateHigh (with primary amines)2,6-LutidineExcellent (Best for primary/secondary amines)
COMU Oxyma active esterModerateLowDBU / TMPExcellent (Best for secondary/tertiary alcohols)
Oxalyl Chloride Acyl chlorideMinimalNoneCatalytic DMFSuperior (Mandatory for extreme steric clash)

Workflow Visualization

Workflow Start Reaction Failure: 7-Fluoro-2-phenylquinoline-4-carboxylic acid Check Analyze Nucleophile Sterics Start->Check Hindered Highly Hindered (e.g., tert-alcohol, bulky sec-amine) Check->Hindered Unhindered Moderately Hindered (e.g., primary amine) Check->Unhindered Acyl Acyl Chloride Generation (Oxalyl Chloride + DMF) Hindered->Acyl Needs minimal steric bulk Uronium Uronium Coupling (HATU or COMU) Unhindered->Uronium Active ester is viable Val1 Self-Validation: Quench in MeOH -> LC-MS for Methyl Ester Acyl->Val1 Val2 Self-Validation: Monitor OAt ester formation (Color/MS) Uronium->Val2 Guanylation Guanylation Byproduct Detected? Val2->Guanylation Base Switch Base: TEA -> 2,6-Lutidine Guanylation->Base Yes

Decision tree for overcoming steric hindrance in quinoline-4-carboxylic acid derivatization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Guanylation-Suppressed HATU Amidation

Best for: Primary and moderately hindered secondary amines.

  • Pre-Activation: Dissolve 7-Fluoro-2-phenylquinoline-4-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 eq, 1.5 mmol) dropwise.

    • Causality: 2,6-lutidine acts as a non-nucleophilic proton sponge, preventing the base-assisted guanylation of the amine that occurs with TEA .

  • Self-Validation Checkpoint 1: Stir for 15 minutes at room temperature. The solution will transition to a deep yellow/orange color. Pull a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting acid (m/z 268.08 [M+H]⁺) and the formation of the OAt active ester before proceeding.

  • Coupling: Add the target amine (1.5 eq, 0.75 mmol) in one portion. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 2: Monitor by LC-MS until the OAt ester is entirely consumed. Quench with water and extract with EtOAc.

Protocol B: Acyl Chloride Generation via Vilsmeier-Haack Intermediate

Best for: Extremely hindered nucleophiles (e.g., tertiary alcohols, bulky anilines).

  • Suspension: Suspend 7-Fluoro-2-phenylquinoline-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DCM (5 mL) at 0 °C.

  • Activation: Add oxalyl chloride (2.0 eq, 1.0 mmol) followed by exactly 1 drop of anhydrous DMF.

    • Causality: DMF acts as a catalyst, reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which readily converts the sterically hindered acid into an acyl chloride—the smallest and most reactive electrophile possible.

  • Self-Validation Checkpoint 1 (Visual): Observe the reaction. Immediate gas evolution (CO, CO₂, HCl) will occur. Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (approx. 2 hours), indicating the reaction is complete.

  • Self-Validation Checkpoint 2 (Analytical): Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LC-MS. The spectrum must show the exact mass of the methyl ester (m/z 282.09 [M+H]⁺). If unreacted acid remains, add an additional 0.5 eq of oxalyl chloride.

  • Coupling: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in DCM and add it dropwise to a pre-cooled (0 °C) solution of your nucleophile and DIPEA (3.0 eq).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline-4-Carboxylic Acids: Structure-Activity Relationships and Experimental Workflows

Introduction: The Rationale for Fluorination The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Fluorination

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a diverse array of therapeutics, including dihydroorotate dehydrogenase (DHODH) inhibitors, antimalarials, and broad-spectrum antiviral agents. When optimizing these compounds for clinical efficacy, the introduction of fluorine atoms—typically at the C6, C7, or C8 positions of the quinoline core, or on the C2-aryl substituent—is a highly effective strategy.

As a Senior Application Scientist, I approach fluorination not just as a structural tweak, but as a fundamental modulator of a molecule's physicochemical identity. Fluorine's high electronegativity and small Van der Waals radius allow it to mimic hydrogen sterically while drastically altering the electronic distribution of the quinoline ring. This comparative guide objectively evaluates the performance differences between fluorinated and non-fluorinated quinoline-4-carboxylic acids, supported by mechanistic rationales and validated experimental protocols.

Mechanistic & Physicochemical Comparison

To understand why fluorinated analogs frequently outperform their non-fluorinated counterparts, we must analyze the causality behind the structure-activity relationship (SAR) shifts:

  • Target Binding Affinity (Electrostatic Interactions): Fluorine acts as a potent hydrogen-bond acceptor. In DHODH inhibitors like brequinar and its highly potent analog C44, a C6-fluoro substitution establishes critical electrostatic interactions within the ubiquinone-binding channel of the mitochondrial enzyme[1]. Removing this fluorine atom typically results in a severe drop in binding affinity due to the loss of these localized polar contacts.

  • Lipophilicity and Ligand Efficiency: While fluorine generally increases lipophilicity (clogP), its strategic placement can actually optimize ligand efficiency. In the development of quinoline-4-carboxamide antimalarials, replacing a bulky bromine atom with a fluorine atom maintained target potency while significantly decreasing both molecular weight and clogP[2]. Conversely, completely removing the halogen (yielding a non-fluorinated analog) resulted in an 8-fold drop in potency[2].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at metabolically "soft" spots on the quinoline ring (such as C6 or C8) effectively blocks cytochrome P450-mediated oxidative metabolism, thereby increasing the compound's in vivo half-life without requiring massive structural overhauls.

Quantitative Performance Data

The following table summarizes the comparative performance of fluorinated versus non-fluorinated quinoline-4-carboxylic acid derivatives across different therapeutic targets.

Compound Class / TargetStructural ModificationBiological Activity (IC50 / EC50)Physicochemical & Mechanistic Impact
DHODH Inhibitor (C44) 6-Fluoro-quinoline coreDHODH IC50: 1 nMOptimal ubiquinone pocket binding; potent antiviral efficacy[1].
DHODH Inhibitor (Analog) Non-fluorinated coreDHODH IC50: >50 nMLoss of critical electrostatic interaction; reduced target engagement.
Antimalarial (Cmpd 11) R1 = FluorineEC50: MaintainedDecreased molecular weight and clogP; increased ligand efficiency[2].
Antimalarial (Cmpd 12) R1 = Hydrogen (Des-halogen)EC50: 8-fold dropComplete loss of required target affinity[2].
Amylolytic Agent (3a) 6-Fluoro-2-phenyl coreHigh antifungal efficacyEnhanced metabolic stability and fungal cell wall penetration[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol 1: Microwave-Assisted Synthesis via Pfitzinger Condensation

The is the gold standard for constructing the quinoline-4-carboxylic acid core.

  • Causality: Traditional thermal heating requires harsh conditions that can lead to unwanted decarboxylation of the sensitive quinoline-4-carboxylic acid product. Microwave irradiation accelerates the cross-aldol cyclization step, ensuring high yields of the thermodynamically stable core while suppressing degradation pathways[2].

Step-by-Step Workflow:

  • Reagent Mixing: In a microwave-safe reaction vial, combine 1.0 equivalent of 5-fluoroisatin (for the fluorinated analog) or unsubstituted isatin (for the non-fluorinated analog) with 1.2 equivalents of the desired aryl methyl ketone.

  • Base Addition: Suspend the mixture in a 1:1 solution of Ethanol/H2O. Add 5.0 equivalents of Potassium Hydroxide (KOH). Rationale: KOH acts as a strong base to open the isatin ring into the reactive isatoic acid intermediate and catalyzes the subsequent cross-aldol condensation.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 125 °C for 20 minutes.

  • Isolation: Cool the mixture to room temperature and slowly acidify with 1M HCl until the pH reaches ~3. Rationale: Acidification protonates the carboxylate salt, causing the highly crystalline quinoline-4-carboxylic acid to precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Tetrahydrofuran (THF) to yield the pure product[3].

G Isatin 5-Substituted Isatin (X = H or F) Condensation Base-Catalyzed Condensation (KOH, EtOH/H2O, Heat) Isatin->Condensation Ketone Aryl Methyl Ketone Ketone->Condensation Intermediate Isatoic Acid Intermediate (Ring Opening) Condensation->Intermediate Cyclization Cross-Aldol & Cyclization Intermediate->Cyclization Product Quinoline-4-Carboxylic Acid (Fluorinated vs Non-Fluorinated) Cyclization->Product

Fig 1. Pfitzinger condensation workflow for synthesizing quinoline-4-carboxylic acids.

Protocol 2: Self-Validating In Vitro DHODH Inhibition Assay

To validate the biological impact of fluorination, a colorimetric assay using DCIP (2,6-dichloroindophenol) is employed.

  • Causality (The Self-Validating Mechanism): DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ). CoQ then reduces DCIP. The loss of absorbance at 600 nm (as blue DCIP is reduced to colorless DCIPH2) directly correlates with enzyme activity. If the fluorinated inhibitor non-specifically aggregates or precipitates (a common false positive in high-throughput screening), the solution will become turbid, increasing baseline absorbance rather than showing a clean kinetic decrease. This internal optical check validates that the loss of signal is due to true target engagement at the ubiquinone pocket.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Rationale: Triton X-100 is critical to solubilize the highly lipophilic Coenzyme Q10.

  • Enzyme & Substrate Assembly: Add 10 nM recombinant human DHODH, 1 mM Dihydroorotate (DHO), and 100 μM CoQ10 to a 96-well plate.

  • Inhibitor Introduction: Add the fluorinated vs. non-fluorinated quinoline-4-carboxylic acid derivatives in a 10-point concentration gradient (ranging from 0.1 nM to 10 μM). Incubate for 10 minutes at room temperature.

  • Readout Initiation: Introduce 50 μM DCIP as the terminal electron acceptor to initiate the observable reaction.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate Catalysis CoQ Ubiquinone (CoQ) DHODH->CoQ Electron Transfer DCIP DCIP (Assay Readout) Blue -> Colorless CoQ->DCIP In Vitro Reduction Inhibitor 6-Fluoro-Quinoline-4-CA (Potent Inhibitor) Inhibitor->DHODH Blocks CoQ Site

Fig 2. DHODH inhibition mechanism and self-validating DCIP colorimetric assay workflow.

References

  • Das, P., Deng, X., Zhang, L., et al. (2013). "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." ACS Medicinal Chemistry Letters, 4(6), 517-521. URL:[Link]

  • Baragaña, B., et al. (2021). "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry. URL:[Link]

  • Makki, S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). "Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents." International Journal of Organic Chemistry, 2, 49-55. URL:[Link]

Sources

Comparative

7-Fluoro-2-phenylquinoline-4-carboxylic acid compared to standard commercial inhibitors

An In-Depth Comparative Guide to 7-Fluoro-2-phenylquinoline-4-carboxylic acid and Standard Commercial KMO Inhibitors For researchers and scientists in the fields of neuropharmacology and drug development, the kynurenine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 7-Fluoro-2-phenylquinoline-4-carboxylic acid and Standard Commercial KMO Inhibitors

For researchers and scientists in the fields of neuropharmacology and drug development, the kynurenine pathway (KP) represents a critical area of investigation, particularly in the context of neurodegenerative and inflammatory diseases.[1] A key regulatory enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), has emerged as a promising therapeutic target.[1][2][] Inhibition of KMO can shift the metabolic cascade away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][4]

This guide provides a detailed comparative analysis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid, a representative of the quinoline-4-carboxylic acid class of compounds, against well-established, standard commercial KMO inhibitors. While extensive data on this specific fluoro-substituted compound is not yet widespread, the quinoline-4-carboxylic acid scaffold itself is of significant interest in medicinal chemistry for its diverse biological activities.[5][6] We will objectively compare its structural potential with the proven performance of benchmark inhibitors, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Critical Role of KMO in the Kynurenine Pathway

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, during inflammatory states, the pathway is upregulated, leading to an accumulation of metabolites that can have detrimental effects, particularly in the central nervous system.[1]

KMO is a mitochondrial enzyme that catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine.[2][4] This reaction is a critical branch point. By inhibiting KMO, the metabolic flux is redirected towards the formation of kynurenic acid, an antagonist of ionotropic glutamate receptors and α7-nicotinic acetylcholine receptors, which confers neuroprotective effects.[1][2]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Inhibitors KMO Inhibitors (e.g., 7-Fluoro-2-phenylquinoline -4-carboxylic acid, Ro 61-8048) Inhibitors->KMO QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

Comparative Analysis of KMO Inhibitors

The development of potent and selective KMO inhibitors is a key objective for therapeutic intervention in various diseases. Here, we compare the structural and functional properties of 7-Fluoro-2-phenylquinoline-4-carboxylic acid with two widely used standard inhibitors, Ro 61-8048 and GSK180.

Standard Commercial Inhibitors

Ro 61-8048: This compound is a potent sulfonamide-based KMO inhibitor with nanomolar efficacy.[7] It has been extensively used as a research tool to probe the function of KMO in various disease models.[4]

GSK180: A highly selective and potent competitive inhibitor of KMO, GSK180 demonstrates an IC50 in the low nanomolar range for the human enzyme.[8] Its utility lies in its ability to rapidly alter the levels of kynurenine pathway metabolites, making it a valuable tool for studying the therapeutic potential of KMO inhibition.[8]

7-Fluoro-2-phenylquinoline-4-carboxylic acid
Quantitative Comparison
InhibitorChemical ClassTargetSpeciesIC50Assay TypeReference
7-Fluoro-2-phenylquinoline-4-carboxylic acidQuinoline-4-carboxylic acidKMO (potential)-Not available-[12]
Ro 61-8048SulfonamideKMORat37 nMRadioenzymatic[7]
GSK180Not specifiedKMOHuman~6 nMRecombinant KMO[8]

Experimental Protocol: KMO Inhibitor Screening Assay

To determine and compare the inhibitory potency of compounds like 7-Fluoro-2-phenylquinoline-4-carboxylic acid, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a common KMO inhibitor screening assay.

Principle

This assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH at 340 nm. In the presence of an inhibitor, the rate of NADPH oxidation decreases, resulting in a higher absorbance reading.

Materials
  • Recombinant Human KMO Enzyme

  • KMO Assay Buffer

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • Test Inhibitors (e.g., 7-Fluoro-2-phenylquinoline-4-carboxylic acid, Ro 61-8048, GSK180)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 1X KMO assay buffer by diluting a concentrated stock.

    • Thaw the KMO enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer. Keep on ice.

    • Prepare a stock solution of L-Kynurenine in the appropriate solvent.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitors and reference compounds in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µl of 1X KMO Assay Buffer to the "Blank" wells.

    • Add 50 µl of the diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µl of the serially diluted test inhibitors or reference compounds to the appropriate wells. For the "Positive Control" and "Blank" wells, add 10 µl of the diluent solution.

  • Reaction Initiation and Measurement:

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

    • Initiate the reaction by adding 40 µl of the substrate mixture to all wells.

    • Incubate the plate at room temperature for a set period (e.g., 90 minutes), with gentle shaking.

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control."

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - KMO Enzyme - Buffers - Substrates (L-Kyn, NADPH) - Inhibitors Plate_Setup Plate Setup: - Add Enzyme - Add Inhibitors Reagents->Plate_Setup Initiation Initiate Reaction: - Add Substrate Mix Plate_Setup->Initiation Incubation Incubate (e.g., 90 min at RT) Initiation->Incubation Measurement Measure Absorbance (340 nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Fluoro-2-phenylquinoline-4-carboxylic Acid

Introduction: The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including anticancer, antibacterial,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential, including anticancer, antibacterial, and antiviral properties.[1][2] The introduction of a fluorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 7-Fluoro-2-phenylquinoline-4-carboxylic acid a highly valuable target for drug discovery programs. However, the successful and, more importantly, reproducible synthesis of this molecule is paramount for advancing research and development. Inconsistent yields, difficult purifications, and unpredictable side reactions can derail timelines and consume valuable resources.

This guide provides an in-depth comparison of the two most prevalent synthetic pathways for this target: the Pfitzinger Reaction and the Doebner Reaction . We will dissect each methodology, offering not just the "how" but the critical "why" behind experimental choices, providing detailed protocols, and analyzing the key factors that govern their reproducibility.

Pathway 1: The Pfitzinger Reaction

The Pfitzinger reaction is a robust and widely utilized method for synthesizing quinoline-4-carboxylic acids.[3] The strategy involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, all under basic conditions.[1] For our target molecule, this translates to the reaction between 6-fluoroisatin and acetophenone.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens it to form a keto-acid intermediate.[1][4] This intermediate's aniline moiety then condenses with the ketone (acetophenone) to form an enamine. The crucial, rate-determining step is the subsequent intramolecular cyclization, where the enamine attacks the keto group, followed by dehydration to yield the aromatic quinoline ring system.[4] The choice of a strong base, typically potassium hydroxide, is critical to facilitate the initial ring-opening of the isatin.[5]

Experimental Protocol: Pfitzinger Synthesis

Materials:

  • 6-Fluoroisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Deionized Water

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 30-35% aqueous solution of potassium hydroxide. Causality: A concentrated base is necessary to efficiently hydrolyze the isatin amide bond.

  • Isatin Hydrolysis: Add 6-fluoroisatin to the KOH solution. The mixture will typically turn from orange/red to a dark brown or purple solution upon stirring at room temperature for approximately 1 hour as the ring opens.[1]

  • Carbonyl Addition: To the stirred solution, slowly add a slight molar excess (approx. 1.1 equivalents) of acetophenone dissolved in a minimal amount of absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 8-12 hours.[5] The reaction progress can be monitored using Thin-Layer Chromatography (TLC). Causality: The elevated temperature is required to overcome the activation energy for both the enamine formation and the subsequent intramolecular cyclization.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone.[1]

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid to a pH of 4-5. The target compound, 7-Fluoro-2-phenylquinoline-4-carboxylic acid, will precipitate as a solid. Causality: The product exists as a potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less water-soluble, thus forcing its precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

Visualizing the Pfitzinger Workflow

Pfitzinger_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Work-up cluster_product Final Product R1 6-Fluoroisatin P1 1. Hydrolyze Isatin (RT, 1h) R1->P1 R2 Acetophenone P2 2. Add Acetophenone & Reflux (8-12h) R2->P2 R3 KOH (33% aq.) R3->P1 P1->P2 P3 3. Cool & Extract (remove excess ketone) P2->P3 P4 4. Acidify (pH 4-5) & Precipitate P3->P4 FP 7-Fluoro-2-phenyl- quinoline-4-carboxylic acid P4->FP

Caption: A generalized workflow for the Pfitzinger synthesis pathway.

Reproducibility Analysis

The Pfitzinger reaction is generally considered moderately reproducible. While a yield of 35% has been reported for the non-fluorinated analog[5], consistency is contingent on several factors:

  • Purity of Isatin: The quality of the starting 6-fluoroisatin is paramount. Impurities can lead to significant side reactions and purification challenges.

  • Base Concentration: The concentration of KOH must be carefully controlled. Insufficient base leads to incomplete hydrolysis, while excessively harsh conditions can promote degradation.

  • Temperature Control: While reflux is a stable condition, localized overheating should be avoided as it can lead to charring and undesired byproducts.

  • Precipitation pH: The final pH for precipitation is critical. Overshooting the acidity (pH < 4) can sometimes lead to the co-precipitation of impurities, while insufficient acidification (pH > 5) results in incomplete product recovery.

Pathway 2: The Doebner Reaction

The Doebner reaction (often considered a variation of the Doebner-von Miller reaction) is a powerful three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid.[6][7] For our target molecule, the reactants are 4-fluoroaniline, benzaldehyde, and pyruvic acid. This pathway is often favored for its atom economy and convergent nature.

Mechanistic Rationale

The reaction typically begins with the formation of a Schiff base (imine) between the aniline (4-fluoroaniline) and the aldehyde (benzaldehyde). Concurrently, pyruvic acid can form an enol. The key step involves a Michael-type addition of the enol/enolate of pyruvic acid to the imine, followed by cyclization and subsequent oxidation/dehydration to yield the final quinoline product. The oxidation step is often facilitated by the imine itself acting as a hydrogen acceptor, a process sometimes referred to as a "hydrogen-transfer" reaction.[8]

A significant challenge arises from the starting aniline. Electron-withdrawing groups, such as the fluorine atom on 4-fluoroaniline, deactivate the aromatic ring, making the crucial cyclization step less favorable and often leading to low yields under standard conditions.[8]

Experimental Protocol: Doebner Synthesis

Materials:

  • 4-Fluoroaniline

  • Benzaldehyde

  • Pyruvic Acid

  • Ethanol or Acetonitrile

  • Optional Catalyst: Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

  • Reactant Mixing: In a round-bottom flask, dissolve 4-fluoroaniline and a slight molar excess of benzaldehyde (approx. 1.1 equivalents) in ethanol.

  • Pyruvic Acid Addition: To this solution, add pyruvic acid (approx. 1.2 equivalents) dropwise while stirring. An exothermic reaction may be observed.

  • Catalysis (Optional but Recommended): For deactivated anilines, the addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., TFA) is highly recommended to promote imine formation and cyclization.[8][9]

  • Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC. Causality: Thermal energy is required to drive the condensation, cyclization, and final aromatization steps.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution upon cooling. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath to induce crystallization.

  • Washing and Drying: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization.

Visualizing the Doebner Workflow

Doebner_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Isolation cluster_product Final Product R1 4-Fluoroaniline P1 1. Mix Reactants in Ethanol R1->P1 R2 Benzaldehyde R2->P1 R3 Pyruvic Acid R3->P1 R4 Catalyst (e.g., TFA) R4->P1 P2 2. Reflux (4-8h) P1->P2 P3 3. Cool to Crystallize P2->P3 FP 7-Fluoro-2-phenyl- quinoline-4-carboxylic acid P3->FP

Caption: A generalized workflow for the three-component Doebner synthesis.

Reproducibility Analysis

The reproducibility of the Doebner reaction for this specific target is a significant concern that requires careful process optimization.

  • The Fluoro-Substituent Effect: As mentioned, the electron-withdrawing nature of fluorine deactivates the aniline, which is the primary source of variability. Without proper catalysis, reactions can be sluggish and provide low, inconsistent yields.[8]

  • Catalyst Choice: The choice and amount of catalyst are critical. Lewis acids or Brønsted acids can significantly improve reaction rates and yields, but their concentration must be optimized to avoid side reactions. This is the most important parameter to control for achieving reproducibility.

  • Reactant Stoichiometry: As a three-component reaction, the stoichiometry must be precise. An excess of any one reactant can lead to the formation of difficult-to-remove impurities.

  • Solvent Purity: The presence of water in the solvent can hinder the initial imine formation, impacting the overall reaction efficiency. Using anhydrous solvents is recommended.

Comparative Analysis and Recommendations

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials 6-Fluoroisatin, Acetophenone4-Fluoroaniline, Benzaldehyde, Pyruvic Acid
Reaction Type Base-catalyzed condensation/cyclizationAcid-catalyzed three-component reaction
Key Conditions Strong base (KOH), Reflux (8-12h)Reflux (4-8h), often requires acid catalyst
Typical Yield Range Moderate (expect 30-50% based on analogs[5])Low to Good (highly dependent on catalysis[8])
Advantages Generally reliable for lab scale; fewer variables than a 3-component reaction.More atom-economical; readily available starting materials.
Disadvantages Requires synthesis or purchase of specific 6-fluoroisatin; can have moderate yields.Highly sensitive to electronic effects of substituents; reproducibility requires careful optimization of catalysis.
Primary Reproducibility Challenge Purity of isatin and precise pH control during work-up.Overcoming the deactivating effect of the fluorine substituent via catalysis.
Conclusion for the Practicing Scientist

The choice between the Pfitzinger and Doebner pathways depends heavily on the specific goals and capabilities of the research team.

  • For exploratory, lab-scale synthesis where reliability and a straightforward procedure are prioritized, the Pfitzinger reaction is often the more reproducible choice. While the yield may be moderate, the outcome is generally more predictable, provided a high-quality source of 6-fluoroisatin is available.

  • For process development and larger-scale synthesis , the Doebner reaction holds more promise due to its atom economy and the lower cost of its basic starting materials. However, achieving reproducibility is a significant undertaking that requires dedicated optimization studies, particularly in the selection and concentration of an appropriate catalyst to overcome the deactivating effect of the fluorine substituent.

Ultimately, both pathways are viable routes to 7-Fluoro-2-phenylquinoline-4-carboxylic acid. A thorough understanding of the mechanistic principles and the critical parameters that govern each reaction is the key to achieving consistent and reproducible results in the synthesis of this important medicinal chemistry scaffold.

References

  • Makki, S. T., Bakhotmah, D. A., & Abdel-Rahman, R. M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Open Journal of Medicinal Chemistry, 2, 51-58.
  • EvitaChem. (n.d.). Buy 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid (EVT-13841569).
  • Bekaert, A., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(13), 2096-2104. Available at: [Link]

  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3798. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Wikipedia contributors. (2023, May 29). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 925529. Available at: [Link]

  • Marcantonio, K. M., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic preparations and procedures international, 44(3), 278-282. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Yoshimura, T., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 84(15), 9822-9829. Available at: [Link]

  • odos. (2009, July 29). Doebner-von Miller quinoline synthesis. Retrieved from [Link]

  • Prasad, K. J. R., et al. (2010). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 850-856.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 209-225.
  • Zhang, Z., et al. (2021). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry, 45(44), 20697-20701. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1476. Available at: [Link]

  • Frontiers Media SA. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Analysis and Potential Benchmarking of 7-Fluoro-2-phenylquinoline-4-carboxylic acid Against Established Quinoline Derivatives

Introduction: The Quinoline Scaffold and the Promise of Fluorination The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Promise of Fluorination

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antiviral drugs, quinoline derivatives have consistently proven to be a privileged structure in drug discovery.[2] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

This guide focuses on 7-Fluoro-2-phenylquinoline-4-carboxylic acid , a fluorinated derivative of the 2-phenylquinoline-4-carboxylic acid core. The introduction of a fluorine atom at the 7-position is of significant interest due to the known effects of fluorination on the physicochemical and biological properties of drug candidates, including metabolic stability, binding affinity, and membrane permeability.[3][4]

Given the limited publicly available biological data specifically for 7-Fluoro-2-phenylquinoline-4-carboxylic acid, this guide will provide a comparative analysis based on the established biological activities of structurally related quinoline derivatives. We will benchmark the potential therapeutic profile of this compound against two well-established and mechanistically diverse quinoline-based drugs: Chloroquine and Camptothecin . Furthermore, we will present detailed experimental protocols that researchers can employ to generate the necessary data for a direct and comprehensive comparison.

Physicochemical Properties: A Comparative Overview

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted LogP *Key Structural Features
7-Fluoro-2-phenylquinoline-4-carboxylic acid C₁₆H₁₀FNO₂267.26~3.5-4.52-phenylquinoline core, 4-carboxylic acid, 7-fluoro substitution
Chloroquine C₁₈H₂₆ClN₃319.87~4.64-aminoquinoline core, 7-chloro substitution, basic side chain
Camptothecin C₂₀H₁₆N₂O₄348.36~1.3Pentacyclic ring system, lactone ring, α-hydroxy lactone

*Predicted LogP values are estimations and can vary based on the algorithm used.

The 7-fluoro substitution in our target compound is expected to increase its lipophilicity compared to the non-fluorinated parent molecule, potentially influencing its cell permeability and interaction with hydrophobic binding pockets of target proteins. The carboxylic acid group at the 4-position provides a site for hydrogen bonding and potential salt formation, which can impact solubility and formulation.

Benchmarking Biological Activities: Potential vs. Proven

Here, we will explore the potential biological activities of 7-Fluoro-2-phenylquinoline-4-carboxylic acid in key therapeutic areas and compare them to the known activities of our benchmark compounds.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[5]

7-Fluoro-2-phenylquinoline-4-carboxylic acid (Hypothesized)

Based on the activity of related 2-phenylquinoline-4-carboxylic acid derivatives, 7-Fluoro-2-phenylquinoline-4-carboxylic acid is a strong candidate for possessing anticancer properties, potentially acting as a Histone Deacetylase (HDAC) inhibitor .[6][7] The 2-phenylquinoline-4-carboxylic acid moiety can serve as the "cap" group in the typical pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme's active site. The fluorine atom at the 7-position could enhance this interaction through favorable electrostatic or hydrophobic contacts.

Benchmark Compounds:

  • Chloroquine: Exhibits anticancer activity primarily through the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[4] By blocking the fusion of autophagosomes with lysosomes, chloroquine leads to the accumulation of cellular waste and can induce apoptosis.[4]

  • Camptothecin: A potent topoisomerase I inhibitor.[1] It stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, cell cycle arrest in the S-phase, and ultimately apoptosis.[1][8]

Comparative Data:

Compound Proposed/Known Anticancer Mechanism Reported IC₅₀ Values (Cancer Cell Lines)
7-Fluoro-2-phenylquinoline-4-carboxylic acid HDAC Inhibition (Hypothesized)Data not available
Chloroquine Autophagy Inhibition2.27 µM (HCT116, 72h)[9], 25.6 µM (Caco2, 48h)[6]
Camptothecin Topoisomerase I Inhibition37-48 nM (various human tumor cell lines)[8]
Antiviral Activity

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities.

7-Fluoro-2-phenylquinoline-4-carboxylic acid (Hypothesized)

Structure-activity relationship studies of 4-quinoline carboxylic acid analogues have revealed potent antiviral activity through the inhibition of host enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[9] The presence of a fluorine atom at the C6 or C7 position has been shown to be favorable for this activity.[9] Therefore, 7-Fluoro-2-phenylquinoline-4-carboxylic acid is a promising candidate for antiviral drug discovery.

Benchmark Compounds:

  • Chloroquine: Exhibits broad-spectrum antiviral activity in vitro by inhibiting pH-dependent steps of viral entry and replication. By increasing the pH of endosomes, it can prevent the fusion of viral and cellular membranes.

  • Established Antiviral Quinolines: Numerous quinoline derivatives have been developed with specific antiviral targets, such as inhibiting viral proteases or polymerases.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and quinoline derivatives have shown promise as anti-inflammatory agents.

7-Fluoro-2-phenylquinoline-4-carboxylic acid (Hypothesized)

The anti-inflammatory potential of quinoline derivatives is often linked to the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.[10] The substitution pattern on the quinoline ring plays a crucial role in determining the anti-inflammatory potency. The 2-phenyl and 4-carboxylic acid moieties, along with the 7-fluoro substituent, could contribute to interactions with key inflammatory targets like cyclooxygenase (COX) enzymes or other components of the inflammatory cascade.

Benchmark Compounds:

  • Chloroquine: Possesses well-known anti-inflammatory and immunomodulatory effects, which are the basis for its use in treating autoimmune diseases like rheumatoid arthritis and lupus. Its mechanisms include the suppression of pro-inflammatory cytokine production and interference with Toll-like receptor signaling.

Experimental Protocols for Benchmarking

To enable a direct comparison of 7-Fluoro-2-phenylquinoline-4-carboxylic acid with established derivatives, the following experimental workflows are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-Fluoro-2-phenylquinoline-4-carboxylic acid, Chloroquine, Camptothecin) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit HDAC enzyme activity.

Protocol:

  • Reagent Preparation: Prepare the HDAC assay buffer, a fluorescently labeled acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction).

  • Enzyme Reaction: In a 96-well plate, add the HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, or HDAC3), the test compound at various concentrations, and the assay buffer. Incubate for a short period to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well. Incubate at 37°C for 1 hour.

  • Development: Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Incubate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to a no-compound control and determine the IC₅₀ values.

In Vitro ADME Profiling: Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system (to support CYP450 enzyme activity), and phosphate buffer.

  • Compound Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance can be calculated.[3]

Visualizing the Scientific Workflow

Experimental Workflow for Compound Benchmarking

G cluster_synthesis Compound Acquisition cluster_assays In Vitro Biological Evaluation cluster_adme In Vitro Pharmacokinetic Profiling cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 7-Fluoro-2-phenylquinoline-4-carboxylic acid Cytotoxicity Cytotoxicity Assay (MTT) IC₅₀ Determination Synthesis->Cytotoxicity Enzyme_Inhibition HDAC Inhibition Assay IC₅₀ Determination Synthesis->Enzyme_Inhibition Antiviral Antiviral Assay (e.g., Plaque Reduction) EC₅₀ Determination Synthesis->Antiviral Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Synthesis->Metabolic_Stability Permeability Permeability Assay (e.g., Caco-2) Synthesis->Permeability Benchmarks Procurement of Chloroquine & Camptothecin Benchmarks->Cytotoxicity Benchmarks->Enzyme_Inhibition Benchmarks->Antiviral Data_Analysis Comparative Analysis of IC₅₀/EC₅₀ and ADME Parameters Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Antiviral->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis

Caption: Workflow for benchmarking a novel quinoline derivative.

Hypothesized Mechanism of Action: HDAC Inhibition

G cluster_nucleus Cell Nucleus Compound 7-Fluoro-2-phenylquinoline -4-carboxylic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Acetyl_Histone Acetylated Histone HDAC->Acetyl_Histone Deacetylation Histone Histone Protein Histone->Acetyl_Histone Acetylation (by HATs) Chromatin Chromatin Acetyl_Histone->Chromatin Relaxed Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Chromatin->Gene_Expression Leads to

Caption: Hypothesized HDAC inhibition by the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 7-Fluoro-2-phenylquinoline-4-carboxylic acid is currently lacking in the public domain, its structural similarity to other biologically active quinolines, particularly those with anticancer and antiviral properties, makes it a compelling candidate for further investigation. The fluorine substitution at the 7-position is a key feature that warrants exploration for its potential to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a framework for the initial benchmarking of this compound against well-characterized quinoline derivatives. By following the outlined experimental protocols, researchers can generate the necessary data to elucidate its true therapeutic potential. Future research should focus on a comprehensive evaluation of its activity against a panel of cancer cell lines, a broad range of viruses, and in relevant models of inflammation. Furthermore, detailed structure-activity relationship studies, exploring different substitutions on both the quinoline and phenyl rings, will be crucial for optimizing this promising scaffold into a potential clinical candidate.

References

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28.
  • Camptothecin, a DNA Topoisomerase I Inhibitor, has Anti-Cancer Activity Against Multiple Tumors. (2025, March 31). TargetMol.
  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • Golden, E. B., & Cho, H. Y. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. International Journal of Nanomedicine, 19, 5683–5707.
  • Camptothecin (CPT). Selleck Chemicals.
  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology, 626, 291-316.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-2-phenylquinoline-4-carboxylic acid

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass a deep commitment to safety and environmental stewardship. The proper management of chemical was...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery to encompass a deep commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, authoritative protocol for the disposal of 7-Fluoro-2-phenylquinoline-4-carboxylic acid, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined herein are designed to be self-validating, grounded in established chemical principles and regulatory standards.

Principle of Disposal: Classifying the Hazard

7-Fluoro-2-phenylquinoline-4-carboxylic acid must be unequivocally treated as hazardous chemical waste . Its molecular structure dictates the specific disposal pathway. Two key features are critical to its classification:

  • Halogenated Organic Compound: The presence of a fluorine atom places this compound in the category of halogenated organic wastes.[1] These substances cannot be disposed of down the sanitary sewer and require specific treatment, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants and toxic combustion byproducts.[2][3] Segregation from non-halogenated waste is mandatory, as co-mingling complicates and increases the cost of disposal.[4]

  • Carboxylic Acid: As a carboxylic acid, the compound is acidic. While neutralization is a common procedure for simple acids, it is not a sufficient disposal method for this compound.[5][6] Neutralization can reduce the corrosivity hazard for spill management but does not eliminate the hazards associated with the halogenated aromatic structure. The resulting salt remains a halogenated organic waste.

Therefore, the primary and only acceptable disposal route for this compound is through a licensed hazardous waste management company.

Hazard Profile and Safety-Driven Handling

Before disposal, it is imperative to understand the hazards associated with 7-Fluoro-2-phenylquinoline-4-carboxylic acid to justify the stringent handling protocols. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from the parent compound, 2-Phenylquinoline-4-carboxylic acid (Cinchophen), and related structures provide a clear indication of the required precautions.

Hazard ClassDescriptionRationale and Handling ImplicationsSource
Acute Oral Toxicity Harmful if swallowed.Ingestion can lead to adverse health effects. This necessitates wearing appropriate Personal Protective Equipment (PPE), including gloves and lab coats, and strictly prohibiting eating, drinking, or smoking in the handling area.[7]
Skin & Eye Irritation May cause skin and serious eye irritation.Direct contact must be avoided. Use of chemical-resistant gloves (e.g., nitrile) and safety glasses or goggles is mandatory. An emergency eye wash station and safety shower must be accessible.[7][8][9]
Halogenated Nature Potential for toxic combustion byproducts.Incineration must be performed in specialized facilities equipped with scrubbers to handle acidic gases (like hydrogen fluoride) that may be generated. This is why proper segregation and professional disposal are non-negotiable.[2]

This table summarizes potential hazards based on structurally similar compounds. Always refer to the specific SDS provided by the manufacturer for the most accurate information.

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and actions required from the point of waste generation to its final collection for professional disposal.

The following diagram illustrates the correct workflow for managing waste containing 7-Fluoro-2-phenylquinoline-4-carboxylic acid.

G cluster_0 Disposal Workflow start Start: Waste Generation (7-Fluoro-2-phenylquinoline-4-carboxylic acid) assess Assess Waste Form & Quantity start->assess solid Pure Solid or Concentrated Waste assess->solid solution Solution (e.g., in organic solvent) assess->solution contaminated_items Contaminated Items (Gloves, Wipes, Glassware) assess->contaminated_items collect_waste Collect in a Designated HALOGENATED ORGANIC WASTE Container solid->collect_waste solution->collect_waste contaminated_items->collect_waste Double-bag solids first seal_label Ensure Container is Securely Sealed, Properly Labeled, and Stored Safely collect_waste->seal_label disposal_request Arrange for Pickup by Licensed Hazardous Waste Disposal Service seal_label->disposal_request end_node End: Waste Transferred to Authorized Personnel disposal_request->end_node

Caption: Decision workflow for the disposal of 7-Fluoro-2-phenylquinoline-4-carboxylic acid waste.

Objective: To safely collect and store waste 7-Fluoro-2-phenylquinoline-4-carboxylic acid in compliance with institutional and regulatory standards.

Materials:

  • Designated hazardous waste container for Halogenated Organic Waste (must be chemically compatible, e.g., polyethylene for solids, glass or appropriate plastic for liquids).

  • Hazardous Waste Label.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Fume hood.

Procedure:

  • Preparation: Perform all waste handling operations inside a certified chemical fume hood to minimize inhalation exposure. Don all required PPE.

  • Container Selection: Obtain a clean, dry, and undamaged hazardous waste container specifically designated for halogenated organic waste.[10] The container must have a secure, leak-proof screw-top cap.[11]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. Fill out the label completely and legibly, including:

    • The words "Hazardous Waste".[4][12]

    • The full chemical name: "7-Fluoro-2-phenylquinoline-4-carboxylic acid". Do not use abbreviations or chemical formulas .[11][13]

    • List any solvents or other chemicals present in the waste mixture with their approximate percentages.[4]

    • The date when waste accumulation began.[13]

  • Waste Transfer:

    • For Solids: Carefully transfer the solid waste into the container using a clean spatula or funnel.

    • For Solutions: Using a funnel, carefully pour liquid waste into the container.

    • For Contaminated Labware (e.g., wipes, gloves): Collect these items in a separate, sealed plastic bag before placing them in the main solid waste container to prevent dispersion of powders.

  • Segregation Integrity: Crucially, do not mix this waste with non-halogenated organic waste, acids, bases, or other incompatible chemical streams. [1][12] Keep halogenated and non-halogenated waste streams separate at all times.[4]

  • Container Closure: Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[11]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, well-ventilated, and have secondary containment to capture any potential leaks.[10]

  • Final Disposal: Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., six months for academic labs), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[10][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and increase ventilation if possible.

  • Assess and Don PPE: For small, manageable spills, trained personnel may proceed with cleanup. Don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves. A respirator may be necessary for large spills or fine powders.

  • Containment & Neutralization (for small spills):

    • Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill absorbent.[14]

    • For acidic solids or solutions, a weak base like sodium bicarbonate can be carefully applied over the absorbent material to neutralize the corrosivity hazard.[5] Be cautious as this may generate gas.

  • Collection: Carefully sweep or scoop the absorbed, neutralized material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • For Large Spills: For any spill that is large, unmanageable, or involves a high concentration of dust in the air, evacuate the area immediately and contact your institution's emergency response or EHS department.[11]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 7-Fluoro-2-phenylquinoline-4-carboxylic acid with the highest standards of safety, scientific integrity, and environmental responsibility.

References

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  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Phenylquinoline-4-carboxylic Acid.
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